Agroclavine is a branch point in the ergot alkaloid pathway. Its most significant role is as a precursor to D-lysergic acid (DLA), the key pharmacophore for many ergot-derived pharmaceuticals [1].
The conversion is a two-step oxidation process catalyzed by a cytochrome P450 monooxygenase, CloA [2] [3] [1]: Agroclavine → Elymoclavine → Paspalic acid → D-Lysergic Acid (DLA)
D-Lysergic acid is then used by non-ribosomal peptide synthetases (NRPS) like LPS1 and LPS2 to produce ergopeptines (e.g., ergotamine) and simple amides (e.g., ergometrine) [4] [2] [3].
Producing agroclavine and its derivatives natively in ergot fungi can be inefficient. Heterologous production in engineered microbial cell factories offers a more sustainable and controllable alternative. Key quantitative data from recent studies are shown in the table below.
| Production System | Host Organism | Key Strategy | Reported Titer | Citation |
|---|---|---|---|---|
| Combined MCF/CFS | Aspergillus nidulans & Cell-Free | Pathway split; early steps in MCF, late steps (EasC, EasD, EasA, EasG) in optimized CFS. | 1209 mg/L (Agroclavine) | [5] |
| Native Production | Claviceps sp. strain c106 | Optimization of complex media (sucrose, citric acid, yeast extract). | 1.5 - 2 g/L (Agroclavine) | [6] |
| Full Pathway Reconstitution | Aspergillus oryzae | Introduced entire agroclavine pathway plus CloA' for DLA. | 52.68 mg/L (D-Lysergic Acid) | [3] |
| Full Pathway Reconstitution | Saccharomyces cerevisiae | Screened functional enzyme orthologues (EasE, EasA, CloA) for activity in yeast. | 1.7 mg/L (D-Lysergic Acid) | [1] |
This protocol is for the four-enzyme CFS used to convert N-Me-DMAT to agroclavine, achieving high titers [5].
Protein Expression and Purification:
Enzyme Assay:
The following diagram illustrates the complete enzymatic pathway from L-tryptophan to agroclavine and onward to D-lysergic acid.
The conversion of chanoclavine-I aldehyde to agroclavine is a critical step in the ergot alkaloid biosynthesis pathway in fungi like Claviceps purpurea. This reaction is catalyzed by the enzyme agroclavine synthase (EasG), which is an NADPH-dependent oxidoreductase (systematic name: agroclavine:NADP+ oxidoreductase) [1].
The following diagram illustrates this key biosynthetic pathway.
Simplified pathway for the conversion of chanoclavine-I aldehyde to agroclavine, facilitated by EasG and glutathione [2] [1].
The table below summarizes the core characteristics of the enzyme EasG and its catalyzed reaction.
| Property | Description |
|---|---|
| Enzyme Name | Agroclavine Dehydrogenase [1] |
| Gene Name | easG [2] [1] |
| EC Number | EC 1.5.1.46 [1] |
| Protein Size | 290 amino acids, ~31.9 kDa [2] |
| Reaction | Chanoclavine-I aldehyde → Agroclavine [2] |
| Cofactors | NADPH (essential), Glutathione (GSH) [2] [1] |
| Mechanistic Note | Proceeds via a non-enzymatically formed glutathione-iminium adduct [2] [1] |
For researchers aiming to study this enzymatic activity, here is a detailed methodology based on the purification and assay of recombinant EasG.
His₆-EasG) was recombinantly overproduced in E. coli and purified to homogeneity using affinity chromatography [2].
| Fungal Species | Primary Ergot Alkaloid Products | Genetic Capacity for Agroclavine Production | Key Genetic Features |
|---|---|---|---|
| Claviceps fusiformis | Agroclavine, Elymoclavine [1] | Native producer; pathway stops at agroclavine/elymoclavine [1] | Has a mostly complete EAS cluster, but mutations in lpsB and cloA genes prevent further synthesis [1] [2]. |
| Claviceps purpurea | Lysergic acid, Ergopeptines [1] | Native producer; agroclavine is a pathway intermediate [3] | Possesses a complete and functional EAS cluster, including the functional cloA gene for converting agroclavine [1] [3]. |
| Aspergillus fumigatus | Not specified in results | Contains ergot alkaloid biosynthesis genes [1] | Can be used in heterologous expression systems for ergot alkaloid pathway genes [3]. |
The table below details the core genes involved in the early stages of the ergot alkaloid pathway, leading to the production of agroclavine. Much of this information is derived from the characterized elymoclavine biosynthetic gene cluster in Claviceps fusiformis (MIBiG ID: BGC0001267) [2].
| Gene | Function in Agroclavine Synthesis | Evidence/Source |
|---|---|---|
| dmaW | Catalyzes the first committed step in the pathway [2]. | Gene present in the C. fusiformis cluster [2]. |
| easA | Encodes a putative oxidase involved in the pathway [2]. | Gene present in the C. fusiformis cluster [2]. |
| easC | Encodes a putative catalase [2]. | Gene present in the C. fusiformis cluster [2]. |
| easD | Encodes an oxidoreductase [2]. | Gene present in the C. fusiformis cluster [2]. |
| easE | Encodes an oxidoreductase [2]. | Gene present in the C. fusiformis cluster [2]. |
| easF | Ergot alkaloid biosynthetic protein [2]. | Gene present in the C. fusiformis cluster [2]. |
| easG | Catalyzes the conversion of chanoclavine-I aldehyde to agroclavine [4]. | Gene present in the C. fusiformis cluster; function detailed in biochemical study [4] [2]. |
Recent research has focused on engineering other microorganisms, such as yeast, to overproduce agroclavine. The table below shows quantitative results from one such study.
| Production Host | Engineering Strategy | Key Genetic Modifications | Reported Agroclavine Yield | Source |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Modular pathway compartmentalization and optimization [5]. | Best enzyme combination (C. fusiformis EasA with C. purpurea EasD/EasG); ER anchoring; improved NADPH supply; relocalized DmaW [5]. | 152.8 mg/L (fed-batch fermentation) [5] | [5] |
For researchers aiming to reproduce or build upon the high-yield production of agroclavine, the following methodology summarizes the key steps as described in the study by [5]:
The following diagram illustrates the core biosynthetic pathway and key conversion step to agroclavine, based on the described gene functions.
The primary fungal producers of agroclavine are Claviceps fusiformis and Claviceps purpurea. The key difference lies in their genetic capacity to process agroclavine further. C. fusiformis has a truncated pathway and accumulates agroclavine/elymoclavine, while C. purpurea possesses a complete set of functional genes to convert agroclavine into more complex ergot alkaloids like lysergic acid [1]. Advanced metabolic engineering in yeast now enables high-yield production, offering an efficient alternative to native fungal fermentation [5].
The transformation of agroclavine into lysergic acid involves a defined pathway where agroclavine is oxidized sequentially. The following diagram illustrates this core biosynthetic pathway and the key enzyme involved.
The biosynthetic pathway from agroclavine to lysergic acid, driven by the CloA enzyme.
The role of agroclavine has been established through classical feeding studies and modern genetic experiments.
Classical Substrate Feeding Study A foundational experiment demonstrated the direct conversion of agroclavine [1] [2].
Gene Disruption and Functional Expression Genetic approaches have identified and validated the specific enzyme responsible [5] [4].
Recent research focuses on engineering the CloA enzyme to enhance the production of lysergic acid for pharmaceutical applications. The table below summarizes key findings from a 2023 study that engineered CloA variants.
| CloA Enzyme Variant | Experimental Host | Key Finding / Performance |
|---|---|---|
| Wildtype CloA (from C. purpurea) | Saccharomyces cerevisiae | Capable of two-step oxidation from agroclavine to lysergic acid [4] |
| Some Natural Orthologs | Saccharomyces cerevisiae | Only perform the first oxidation (to elymoclavine); cannot produce lysergic acid [4] |
| Engineered Chimeric AT5 9Hypo CloA | Saccharomyces cerevisiae | 15 times higher lysergic acid production compared to wildtype enzyme [4] |
The role of agroclavine in lysergic acid biosynthesis is well-characterized biochemically and genetically. Current research is leveraging this knowledge to engineer more efficient biological systems for the industrial production of valuable ergot alkaloid precursors.
Agroclavine FAD-linked oxidoreductase EasE represents a pivotal catalytic enzyme within the biosynthetic pathway of ergot alkaloids, particularly in the formation of the complex tetracyclic ergoline ring system characteristic of agroclavine. These nitrogen-containing natural products, produced predominantly by fungi in the genera Claviceps, Aspergillus, and Penicillium, display diverse biological activities and include several FDA-approved pharmaceuticals for treating conditions such as parkinsonian syndrome and migraines, and as vasoconstrictors [1]. Agroclavine itself demonstrates anti-depressant activity and anti-Alzheimer effects, serving as a key raw material for the synthesis of various ergot-based pharmaceuticals [2]. The structural complexity of these compounds, featuring multiple stereocenters and conjugated ring systems, makes chemical synthesis challenging and economically unviable, necessitating efficient biosynthetic approaches [3].
EasE functions as a FAD-dependent oxidoreductase that catalyzes an essential transformation in the early stages of agroclavine biosynthesis, specifically in the conversion of N-methyldimethylallyltryptophan (N-Me-DMAT) to chanoclavine-I. This review provides a comprehensive technical examination of EasE catalysis, incorporating detailed experimental protocols, quantitative performance data, and pathway engineering strategies. Recent advances in metabolic engineering have demonstrated the potential for significantly enhanced agroclavine production, with combined microbial cell factory (MCF) and cell-free system (CFS) approaches achieving remarkable titers up to 1209 mg/L – the highest reported value to date [3]. This whitepaper aims to equip researchers and drug development professionals with the necessary technical foundation to advance work in ergot alkaloid biosynthesis, enzyme engineering, and pharmaceutical development.
The biosynthesis of ergot alkaloids represents a complex metabolic pathway that transforms simple precursors into structurally intricate molecules through a series of enzymatic reactions. The pathway initiates with the condensation of l-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by the prenyltransferase DmaW, to form 4-γ,γ-dimethylallyltryptophan (DMAT) [1]. This intermediate subsequently undergoes N-methylation via the methyltransferase EasF, utilizing S-adenosyl methionine (SAM) as the methyl donor to yield N-methyldimethylallyltryptophan (N-Me-DMAT, also referred to as 4-DMA-l-abrine) [1]. The FAD-dependent oxidoreductase EasE then catalyzes the next critical transformation in conjunction with the catalase EasC, collectively converting N-Me-DMAT to chanoclavine-I through a process believed to involve decarboxylation and two oxidation steps [1].
The complete biosynthetic pathway from primary metabolites to agroclavine involves approximately 22 enzymes in native host organisms, encompassing both primary metabolic pathways for precursor generation and specialized tailoring modifications [3]. The shikimic acid pathway (6 enzymes) provides tryptophan, the mevalonate pathway (7 enzymes) generates DMAPP, and the SAM regeneration cycle (3 enzymes) supplies essential methyl groups, with the remaining pathway-specific enzymes (DmaW, EasF, EasE, EasC, EasD, EasA, and EasG) orchestrating the formation and modification of the ergoline ring system [3]. The table in Section 4.1 provides a comprehensive overview of these enzymatic steps and their corresponding catalytic functions.
Table 1: Key Enzymes in Early-Stage Agroclavine Biosynthesis
| Enzyme | Classification | Catalytic Function | Key Cofactors/Requirements |
|---|---|---|---|
| DmaW | Prenyltransferase | C4-prenylation of L-tryptophan using DMAPP | DMAPP |
| EasF | Methyltransferase | N-methylation of DMAT | S-adenosyl methionine (SAM) |
| EasE | FAD-dependent oxidoreductase | Conversion of N-Me-DMAT to chanoclavine-I precursor | FAD, requires EasC (catalase) |
| EasC | Catalase | Works with EasE in chanoclavine-I formation | Molecular oxygen |
| EasD | FAD-linked dehydrogenase | Oxidation of chanoclavine-I to chanoclavine-I-aldehyde | FAD |
| EasA | Aldehyde dehydrogenase | Conversion of chanoclavine-I-aldehyde to agroclavine precursor | NADPH |
| EasG | Agroclavine dehydrogenase | Final step in agroclavine formation |
EasE occupies a strategic position in the ergot alkaloid biosynthetic pathway, functioning at the junction between the linear precursor assembly and the formation of the characteristic tricyclic ring system of chanoclavine-I. As a FAD-binding enzyme, EasE utilizes the redox properties of the flavin cofactor to catalyze oxidative transformations that ultimately lead to the formation of the C-ring of the ergoline structure. Gene knockout experiments in C. purpurea have demonstrated that disruption of easE results in accumulation of N-Me-DMAT and complete abolition of downstream ergot alkaloid production, confirming its essential role in the pathway [1]. Similarly, studies in A. fumigatus have shown that EasE (known as FgaOx1 in this species) is indispensable for ergot alkaloid biosynthesis beyond this step [1].
The following diagram illustrates the complete biosynthetic pathway from primary metabolites to agroclavine, highlighting the precise position and catalytic function of EasE:
Diagram 1: Agroclavine biosynthetic pathway highlighting EasE catalysis
The diagram illustrates how EasE functions as a gateway enzyme controlling the flux into the tricyclic intermediates that eventually form the complete ergoline structure. The requirement for both EasE and EasC (catalase) suggests a complex catalytic mechanism potentially involving reactive oxygen species management, which represents an active area of investigation.
EasE belongs to the oxidoreductase enzyme family, specifically functioning as a FAD-linked oxidoreductase that catalyzes electron transfer reactions using FAD (flavin adenine dinucleotide) as a prosthetic group. Oxidoreductases represent a large group of enzymes that catalyze redox reactions through mechanisms involving oxygen insertion, hydride transfer, or proton extraction, typically employing NAD, FAD, or NADP as cofactors [4]. The FAD cofactor in EasE enables the enzyme to participate in redox transformations essential for the conversion of N-Me-DMAT to chanoclavine-I, though the precise mechanistic details continue to be elucidated through ongoing research.
Biochemical studies indicate that the conversion of N-Me-DMAT to chanoclavine-I requires at least one decarboxylation and two oxidation steps [1]. This complex transformation appears to necessitate the coordinated activity of both EasE and EasC, with the catalase component potentially serving to protect the system from reactive oxygen species generated during the oxidation reactions. The FAD cofactor likely facilitates the electron transfer processes through its reversible redox cycling between oxidized and reduced states (FAD/FADH₂), a characteristic mechanism employed by flavin-dependent enzymes. This catalytic strategy enables the enzyme to mediate challenging oxidative transformations that are essential for establishing the stereochemical and structural features of the ergoline ring system.
While detailed structural information for EasE from ergot alkaloid producers remains limited, homology modeling provides a valuable approach for generating three-dimensional structural predictions that can inform mechanistic understanding and guide experimental investigations. Homology modeling, also known as comparative modeling, constructs atomic-resolution models of target proteins based on their amino acid sequence and experimental three-dimensional structures of related homologous proteins (templates) [5]. The fundamental premise underlying this approach is that protein tertiary structure is evolutionarily more conserved than amino acid sequence [5].
The homology modeling process typically involves four key steps: template selection, target-template alignment, model construction, and model assessment [5]. For difficult targets like EasE, where sequence identity to available templates may be relatively low (<25%), advanced methods such as profile-profile alignment and protein threading may be required to identify suitable templates [6] [5]. The quality of the resulting model depends heavily on the sequence alignment quality and template structure accuracy, with models typically achieving 2-4 Å Cα root-mean-square deviation from native structures at 25% sequence identity [5].
Table 2: Homology Modeling Software and Applications for Enzymes like EasE
| Software Tool | Methodology | Advantages for Oxidoreductase Modeling | Limitations |
|---|---|---|---|
| MODELLER | Satisfaction of spatial restraints | Well-established for difficult homologs; CASP-validated | Requires expertise; manual intervention often needed |
| SWISS-MODEL | Automated homology modeling | User-friendly workspace; good for high-identity cases | Limited control over modeling parameters |
| I-TASSER | Hierarchical protein structure modeling | Effective for distant homology detection; automated | Computationally intensive |
| Prime | Structural information incorporation | Superior performance at low sequence identity (<25%) | Commercial software requiring license |
| PROCHECK | Model validation | Comprehensive stereochemical quality assessment | Only validation, not model building |
For EasE characterization, researchers can employ homology modeling to predict active site architecture, FAD-binding domains, and substrate access channels, generating testable hypotheses about the catalytic mechanism. The resulting models can inform site-directed mutagenesis experiments to identify critical residues for catalysis and cofactor binding. Additionally, molecular dynamics simulations can assess the conformational stability of EasE models and provide insights into structural flexibility that may influence catalytic function [7].
Substantial efforts have been directed toward optimizing agroclavine production through metabolic engineering strategies, with recent breakthroughs achieving dramatically improved titers. The table below summarizes key performance metrics across different production systems:
Table 3: Comparative Analysis of Agroclavine Production Systems
| Production System | Host Organism | Key Engineering Strategies | Maximum Titer (mg/L) | Time Period | Reference |
|---|---|---|---|---|---|
| Combined MCF-CFS | Aspergillus nidulans + cell-free | Pathway splitting at EasE; MCF for early pathway, CFS for late pathway | 1209 | 3 months | [3] |
| Modular compartmentalization | Saccharomyces cerevisiae | ER anchoring of downstream modules; NADPH supply enhancement | 152.8 (fed-batch) | Not specified | [2] |
| Modular compartmentalization | Saccharomyces cerevisiae | POS5 overexpression; DmaW relocalization to ER | 101.6 (flask) | Not specified | [2] |
| Initial engineered strain | Saccharomyces cerevisiae | Basic pathway reconstitution | 0.42 (flask) | Not specified | [2] |
The remarkable 1209 mg/L titer achieved through the combined microbial cell factory (MCF) and cell-free system (CFS) approach represents a groundbreaking advancement in ergot alkaloid production [3]. This innovative strategy splits the complete biosynthetic pathway at the EasE catalytic step, utilizing an MCF (specifically Aspergillus nidulans) for the early pathway steps and a four-enzyme CFS for the subsequent transformations. This configuration effectively circumvents limitations associated with each individual system, including precursor supply constraints, inefficient product transport across cell membranes, and low expression or activity of foreign enzymes [3].
Comprehensive engineering of the agroclavine biosynthetic pathway in Saccharomyces cerevisiae has identified critical bottleneck steps that limit production efficiency. Systematic analysis revealed that separate enzyme distribution within the downstream module (post-chanoclavine-I) and low expression of DmaW and EasE in the upstream module represented major constraints on pathway flux [2]. Targeted intervention through endoplasmic reticulum (ER) anchoring of the entire downstream module improved pathway coordination and enhanced agroclavine yield by 2.06-fold [2].
Further optimization through NADPH supply enhancement via POS5 overexpression increased agroclavine production by 27.4%, reflecting the cofactor demands of the pathway enzymes including EasE [2]. Additionally, relocalization of DmaW from peroxisomes to the ER not only improved protein expression but also accelerated agroclavine accumulation by 59.9%, demonstrating the importance of subcellular compartmentalization for pathway efficiency [2]. The cumulative effect of these engineering interventions resulted in a 241-fold improvement over the initial strain, highlighting the tremendous potential of systematic pathway optimization for complex natural product biosynthesis [2].
Biochemical characterization of EasE activity typically employs in vitro enzyme assays utilizing purified protein components and defined substrates. The following protocol outlines a standardized approach for assessing EasE oxidoreductase activity:
Protein Purification: Heterologously express EasE (and associated enzymes like EasC) in E. coli BL21(DE3) using pET28a vectors with N-terminal His-tags. Induce protein expression with 0.1 mM IPTG at appropriate temperature conditions. Purify proteins using nickel affinity chromatography (HisTrap HP columns), with binding in Tris-HCl buffer (20 mM, pH 7.5-8.0), washing with 40 mM imidazole, and elution with 250 mM imidazole. Concentrate purified proteins using 30 kDa Amicon Ultra centrifugal filters and exchange into appropriate assay buffers [3].
Enzyme Assay Setup: Conduct assays in 50 μL or 2 mL reaction volumes containing purified EasE (and EasC when required), substrate (N-Me-DMAT or PCC at appropriate concentrations), and necessary cofactors (FAD, NADPH, etc.) in Tris-HCl or phosphate buffer. Variations in enzyme concentrations, cofactor availability, and reaction conditions (pH, temperature) should be systematically tested to determine optimal parameters [3].
Reaction Termination and Analysis: Quench assays at appropriate timepoints by adding methanol (typically 1:1 volume ratio). Centrifuge mixtures at 12,000 × g for 5 minutes to precipitate proteins. Filter supernatants through 0.22-μm microfilters before analysis [3].
Analytical Methods: Utilize HPLC systems (e.g., Shimadzu LC-2030C) with C18 reverse-phase columns (e.g., Phenomenex Gemini, 250 × 4.6 mm, 5 μm) for separation. Employ LC-MS systems (e.g., Agilent 1200 HPLC/6520 QTOF) with C18 analytical columns (e.g., Welch Ultimate XB-C18, 100 × 2.1 mm, 3 μm) for structural confirmation and quantification. Implement gradient elution programs with aqueous-acetonitrile mobile phases containing 0.1% formic acid [3].
Host engineering for agroclavine production requires systematic assembly of biosynthetic pathways and optimization of host metabolism:
Pathway Reconstitution: Clone genes from native producers (Claviceps fusiformis, C. purpurea, Aspergillus fumigatus) into appropriate expression vectors. For yeast engineering, utilize modular assembly systems with strong constitutive or inducible promoters. Identify optimal enzyme combinations through screening homologs from different natural producers [2].
Modular Compartmentalization: Divide pathway into functional modules based on expression levels and subcellular localization. Anchor membrane-associated or cooperating enzymes to specific organelles (e.g., ER membrane) to enhance substrate channeling. Identify rate-limiting steps through analysis of intermediate accumulation and protein expression profiling [2].
Cofactor Engineering: Enhance reducing equivalent supply through overexpression of genes involved in cofactor regeneration (e.g., POS5 for NADPH regeneration). Modify cofactor specificity of oxidoreductases when necessary to match host preference [2].
Fed-Batch Fermentation: Implement controlled bioreactor conditions with optimized feeding strategies to maintain precursor availability while minimizing feedback inhibition or toxicity. Monitor biomass, nutrient consumption, and intermediate accumulation throughout the fermentation process [2].
The biocatalytic potential of EasE and associated ergot alkaloid biosynthetic enzymes extends beyond natural product synthesis to include biotechnological applications in pharmaceutical production and enzyme engineering. The demonstrated efficiency of combined MCF-CFS systems for agroclavine production highlights the potential for industrial-scale application of these approaches for complex alkaloid biosynthesis [3]. Future research directions likely to advance the field include:
Structural Biology Investigations: Determination of high-resolution crystal structures of EasE in complex with substrates and cofactors would provide invaluable insights into the catalytic mechanism and inform protein engineering efforts.
Directed Evolution: Application of mutagenesis and screening strategies to enhance EasE catalytic efficiency, substrate specificity, and stability under process conditions.
Synthetic Biology Approaches: Development of artificial enzyme complexes through scaffolding technologies to optimize metabolic flux through the entire pathway.
Chemoenzymatic Synthesis: Integration of enzymatic and chemical synthesis steps to generate novel ergot alkaloid analogs with improved pharmaceutical properties.
The table below summarizes the core genes in the ergot alkaloid pathway leading to agroclavine.
| Gene | Function | Product |
|---|---|---|
| EasA | Catalyzes the branch point at chanoclavine-I aldehyde. Its function (reductase vs. isomerase) determines whether festuclavine or agroclavine is produced [1]. | Agroclavine (with EasG) [1] |
| EasG | A NADPH-dependent oxidoreductase that works with EasA to complete the formation of the D ring in agroclavine [1]. | Agroclavine (with EasA) [1] |
| CloA | A cytochrome P450 enzyme that catalyzes the oxidation of agroclavine first to elymoclavine and then to lysergic acid [2]. | Lysergic Acid [2] |
This methodology outlines the process for expressing and assaying the activity of ergot alkaloid biosynthesis genes, such as EasA and CloA, in a heterologous host like Saccharomyces cerevisiae [2].
1. Gene Selection and Vector Construction
cloA orthologs) from producer fungi like Claviceps purpurea or Neotyphodium lolii [2].2. Host Transformation and Culture
3. In-vivo Assay and Metabolite Analysis
Rational enzyme engineering can be used to enhance the production of desired alkaloids.
The diagram below illustrates the key enzymatic steps in the ergot alkaloid pathway, from the branch point at chanoclavine-I aldehyde to lysergic acid.
Core pathway from chanoclavine-I aldehyde to lysergic acid, highlighting the EasA branch point.
Agroclavine is a key ergot alkaloid precursor with significant pharmacological potential, demonstrating anti-depressant activity and anti-Alzheimer's effects [1]. Traditional production methods relying on native fungal producers face challenges including strain degeneration and complex product mixtures that complicate purification [2]. Heterologous production in engineered yeast strains, particularly Saccharomyces cerevisiae, offers a promising alternative with advantages including well-characterized genetics, industrial robustness, and precise flux control toward desired products [3].
Recent advances have demonstrated the feasibility of reconstructing the complete ergot alkaloid pathway in yeast, with agroclavine titers reaching 152.8 mg/L in fed-batch fermentation through systematic pathway and cellular engineering [1]. This protocol details the genetic engineering, cultivation, and analytical methods required for implementing an efficient agroclavine production platform in yeast.
The agroclavine biosynthetic pathway from L-tryptophan requires seven enzymatic steps (Figure 1). Researchers must select appropriate enzyme orthologs based on functionality and compatibility with the yeast host.
Table 1: Essential Enzymes for Agroclavine Biosynthesis in Yeast
| Enzyme | Function | Effective Orthologs | Key Considerations |
|---|---|---|---|
| DmaW | Prenyltransferase | A. japonicus, C. purpurea, A. fumigatus | First committed step; codon optimization beneficial [4] |
| EasF | Methyltransferase | A. japonicus, A. fumigatus | Efficient conversion of DMAT to Me-DMAT [4] |
| EasC | Catalase-like | A. japonicus, A. fumigatus | Peroxisomal targeting signal may be non-essential [4] |
| EasE | Dehydrogenase? | A. japonicus, E. coenophialia | N-terminal ER targeting crucial; expression challenging [4] [2] |
| EasD | Reductase | C. purpurea | Converts chanoclavine-I to agroclavine aldehyde [2] |
| EasA | Isomerase | E. coenophialia, C. purpurea, N. lolii | Isomerase variant required (F176 residue critical); avoid reductase variants [2] |
| EasG | Reductase | C. purpurea | Completes D-ring formation to agroclavine [1] [2] |
Several key engineering strategies significantly enhance agroclavine production:
Modular Pathway Compartmentalization: Separation of the pathway into upstream (DmaW-EasE) and downstream (EasD-EasG-EasA) modules with ER anchoring of the downstream module improved agroclavine yield by 2.06-fold [1].
Subcellular Localization Optimization: Redirecting DmaW from peroxisomes to the endoplasmic reticulum enhanced protein expression and accelerated agroclavine accumulation by 59.9% [1].
Cofactor Engineering: Overexpression of POS5 (involved in NADPH regeneration) increased agroclavine yield by 27.4% by supporting redox-intensive enzymatic steps [1].
Protein Folding Support: Overexpression of PDI1 and ERO1 (disulfide bond formation) enhanced functional expression of challenging enzymes like EasE [4].
Gene Optimization: Codon-optimize all heterologous genes for S. cerevisiae using preferred codons. Avoid rare tRNAs that may limit expression.
Vector Selection: Use yeast episomal (2µ-based) or integration vectors with appropriate selection markers (e.g., URA3, HIS3).
Promoter/Terminator Selection:
Assembly Method: Employ Golden Gate assembly with the Yeast Tool Kit (YTK) system for modular construction [5].
Host Strain Preparation: Use S. cerevisiae CEN.PK113-7D or similar laboratory strain with auxotrophic markers for selection.
Transformation Protocol (Lithium acetate method) [5]:
Genomic Integration: For stable expression, integrate expression cassettes into neutral genomic sites (e.g., X-2 locus) using CRISPR-Cas9 [5].
Table 2: Culture Media for Agroclavine Production
| Component | Seed Media | Production Media | Fed-Batch Supplement |
|---|---|---|---|
| Carbon Source | 2% glucose | 0.5% glucose | 50% glucose feed |
| Nitrogen Source | 6.7 g/L YNB | 6.7 g/L YNB | Ammonium hydroxide (pH control) |
| Buffer | - | 100 mM potassium phosphate, pH 6.0 | - |
| Supplements | Appropriate amino acids | 0.4 mg/L biotin | PTM1 trace salts [7] |
| Base | - | - | 2 M KOH (pH maintenance) |
Seed Culture Preparation:
Bioreactor Inoculation and Operation:
Process Monitoring:
Sample Preparation:
LC-MS/MS Analysis:
Monitor pathway intermediates to identify bottlenecks:
Table 3: Common Challenges and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| No agroclavine detected | EasE expression failure | Use A. japonicus EasE; overexpress PDI1/ERO1 [4] |
| Chanoclavine-I accumulation | EasD/EasG/EasA bottleneck | Verify isomerase EasA variant; optimize expression [2] |
| Low overall titer | Metabolic burden | Use genomic integration; optimize promoter strength [3] [6] |
| Strain instability | Plasmid loss | Switch to genomic integration; use stable markers |
| Decreased production in late fermentation | Protease activity | Reduce temperature to 23°C; control pH at 5.5 [7] |
| Poor cell growth | Toxicity | Use inducible promoters; reduce gene copy number |
With proper implementation of this protocol, researchers can expect:
The most significant production improvements have been achieved through modular compartmentalization, cofactor engineering, and subcellular localization strategies, collectively enabling over 200-fold improvement from initial engineered strains [1].
Figure 1: Agroclavine Biosynthetic Pathway in Yeast. The complete pathway from L-tryptophan to agroclavine requires seven enzymatic activities. EasA must be the isomerase variant to direct flux toward agroclavine rather than alternative clavines.
Figure 2: Experimental Workflow for Agroclavine Production. The process involves iterative design-build-test-learn cycles to identify and resolve pathway bottlenecks through genetic and process optimization.
Heterologous production of agroclavine in yeast represents a robust and scalable alternative to traditional fungal cultivation. The key success factors include:
This protocol provides researchers with comprehensive guidance for establishing agroclavine production in yeast, with opportunities for further enhancement through advanced engineering strategies such as dynamic regulation and transporter engineering.
Agroclavine is a complex ergot alkaloid with significant pharmaceutical potential, particularly for its activity on the central nervous system. Studies have demonstrated that agroclavine effectively antagonizes depression induced by noradrenaline in the cerebral cortex of rats, highlighting its potential for neurological and psychiatric applications [1]. Structurally, agroclavine belongs to the ergot alkaloid family, characterized by their complex conjugated rings with multiple stereocenters, which makes chemical synthesis economically unviable due to the challenging synthetic routes and low profitability [1]. The biosynthetic pathway of agroclavine requires multiple enzymatic steps beginning with the precursors tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM), ultimately requiring 22 enzymes in the native host for complete biosynthesis [1].
The traditional approaches for agroclavine production have relied on either microbial cell factories (MCFs) or cell-free systems (CFSs), each with inherent limitations. MCFs, typically implemented in fungal systems like Aspergillus nidulans, face challenges such as limited precursor supply, uncontrollable native metabolic networks, inefficient product transportation due to cell membranes, and low expression or activity of foreign enzymes [1]. Conversely, while CFSs avoid membrane-related limitations and allow easier manipulation, they often require numerous enzymes, expensive cofactors, and starting materials, making scale-up logistically challenging and costly [1]. To overcome these limitations, researchers have developed an innovative combined MCF-CFS approach that strategically splits the biosynthetic pathway to leverage the advantages of both systems while minimizing their respective drawbacks [1].
The combined MCF-CFS system represents a groundbreaking approach for agroclavine overproduction by strategically dividing the biosynthetic pathway at the FAD-linked oxidoreductase EasE step. In this configuration, the early pathway is reconstituted in an MCF using Aspergillus nidulans, while the late pathway is implemented in a four-enzyme CFS [1]. This strategic splitting at EasE allows each system to operate under optimal conditions, avoiding the limitations of both MCF and CFS when used independently. The MCF handles the complex early biosynthetic steps that benefit from cellular metabolism and cofactor regeneration, while the CFS efficiently catalyzes the later steps without membrane transport limitations or toxicity concerns [1].
The engineering period for implementing this combined system is approximately 3 months, making it a relatively fast and practical methodology for both laboratory use and potential industrial application. The key to success lies in the careful determination of the splitting point between the two systems, which requires thorough understanding of the pathway kinetics, enzyme requirements, and potential bottlenecks [1]. This approach could potentially be adapted for the production of other complex ergot alkaloids with similar polycyclic ring systems, expanding its utility beyond agroclavine manufacturing.
Table 1: Performance Comparison of Agroclavine Production Systems
| Production System | Reported Agroclavine Titer (mg/L) | Key Advantages | Major Limitations |
|---|---|---|---|
| Native host (Claviceps purpurea) | Not specified in results | Natural producer; complete pathway | Low yields; slow growth; complex fermentation |
| Conventional MCF (Aspergillus nidulans) | Below 1000 (inferred) | Cellular metabolism; cofactor regeneration | Precursor limitations; product transport issues |
| Standard CFS | Not specified | Easy manipulation; no membrane barriers | High enzyme/cofactor costs; scaling challenges |
| Combined MCF-CFS | 1209 | Highest reported titer; avoids limitations of both systems | Requires two separate systems; optimization complexity |
The combined MCF-CFS system has demonstrated remarkable performance, achieving a final agroclavine titer of 1209 mg/L, which represents the highest reported titer to date according to current literature [1]. This significant improvement over conventional production methods highlights the efficacy of the combined approach. The system successfully addresses the fundamental challenges faced by both MCFs and CFSs when used independently, particularly in managing the metabolic burden on cellular systems while overcoming the cost and scalability issues of purely cell-free approaches. For researchers and industrial producers, this approach offers a balanced solution that leverages the strengths of both biological and enzymatic synthesis methodologies.
The construction of an efficient microbial cell factory begins with the selection of an appropriate host strain. Aspergillus nidulans has been successfully employed as the MCF component due to its natural capacity for secondary metabolite production and well-characterized genetics [1]. For the early pathway reconstruction, the following steps are recommended: First, clone the early pathway genes including DmaW, EasF, and EasE into appropriate expression vectors under strong, inducible promoters. These genes should be codon-optimized for expression in A. nidulans to ensure high expression levels and proper enzyme functionality. The vectors are then transformed into the fungal host using established protoplast-based transformation methods or electroporation techniques [1].
For metabolic engineering to enhance precursor supply, implement strategies to amplify tryptophan biosynthesis by overexpressing key enzymes in the shikimic acid pathway, particularly those leading to tryptophan production. Similarly, enhance DMAPP availability by engineering the mevalonate pathway, and boost SAM regeneration by overexpressing the three enzymes involved in the SAM cycle [1]. These modifications ensure that the precursor pools are sufficient to support high-level agroclavine production without creating metabolic imbalances that could impair host viability or growth. Proper gene integration should be verified through PCR and Southern blot analysis, while functional expression should be confirmed by enzyme activity assays and detection of pathway intermediates.
Table 2: Optimized Cultivation Parameters for A. nidulans MCF
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | 28-30°C | Maintain throughout cultivation |
| pH | 6.5-7.0 | Monitor and adjust regularly |
| Carbon Source | 2-4% Glucose/Glycerol | Mixed carbon sources may improve yield |
| Nitrogen Source | 0.5-1% Ammonium sulfate | Alternative sources can be tested |
| Precursor Supplementation | 0.5 mM Tryptophan | Enhances precursor availability |
| Induction Timing | Mid-log phase | Culture density ~0.6-0.8 OD600 |
| Harvest Point | 96-120 hours | Monitor product accumulation over time |
For the cultivation of the engineered A. nidulans MCF, begin by preparing spore suspensions from freshly sporulated cultures grown on appropriate solid media. Inoculate liquid cultures at a final concentration of 10^6 spores/mL in rich medium such as YPD or a defined minimal medium optimized for secondary metabolite production. Incubate the cultures with vigorous shaking (200-250 rpm) at 28-30°C to ensure proper aeration and growth. Monitor culture growth by regular optical density measurements at 600 nm (OD600). When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce the expression of pathway genes if using inducible promoters. For the production phase, consider implementing fed-batch strategies with controlled carbon source feeding to maintain metabolic activity while preventing carbon catabolite repression. Throughout the cultivation process, regularly sample the culture to monitor intermediate accumulation and potential bottlenecks in the pathway. The prechanoclavine (PCC) produced by the MCF is then extracted for use in the subsequent cell-free system [1].
The cell-free system requires four purified enzymes: EasC, EasD, EasA, and EasG, which catalyze the conversion of PCC to agroclavine. For enzyme production, clone the cDNAs of these enzymes from appropriate fungal sources (such as Claviceps purpurea or Aspergillus fumigatus) into bacterial expression vectors, preferably pET28a, to generate N-terminally His-tagged fusion proteins [1]. Transform the resulting plasmids into E. coli BL21(DE3) competent cells and plate on LB solid medium containing 50 μg/mL kanamycin. For protein expression, inoculate a single colony into a small volume of LB medium with kanamycin and grow overnight at 37°C with shaking at 220 rpm. Use this culture to inoculate a larger volume (2-L) of LB medium at a 1:100 dilution. Grow the culture at 37°C until it reaches an OD600 of 0.6-0.8, then induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Continue incubation for an additional 16-20 hours at 16-18°C for optimal protein expression and proper folding [1].
For protein purification, harvest the cells by centrifugation and resuspend the pellet in an appropriate buffer (e.g., Tris-HCl, pH 7.5). Lyse the cells using sonication (e.g., with an ultrasonic processor such as SX-605D) and clarify the lysate by centrifugation. Purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) with a HisTrap HP column. After loading the clarified lysate, wash the column with 3 column volumes of wash buffer (Tris-HCl 20 mM, NaCl 300 mM, imidazole 40 mM, glycerol 10%), then elute the bound protein with elution buffer containing 250 mM imidazole [1]. Concentrate the purified protein using 30 kDa Amicon Ultra centrifugal filters and perform buffer exchange into storage buffer (Tris-HCl, glycerol). Determine protein concentration using the Bradford assay with BSA as a standard, and verify purity by SDS-PAGE. Aliquot the purified enzymes and store at -80°C for long-term preservation.
Table 3: Standard Reaction Conditions for Agroclavine Production in CFS
| Component | Final Concentration | Notes |
|---|---|---|
| Tris-HCl Buffer | 20-50 mM, pH 7.5-8.0 | Optimal for enzyme activity |
| PCC (Substrate) | 0.5-2.0 mM | Dissolved in methanol (<5% final) |
| EasC | 0.1-0.5 mg/mL | Chanoclavine synthase |
| EasD | 0.1-0.5 mg/mL | FAD-linked dehydrogenase |
| EasA | 0.1-0.5 mg/mL | Aldehyde dehydrogenase |
| EasG | 0.1-0.5 mg/mL | Agroclavine dehydrogenase |
| NAD(P)+ | 0.5-1.0 mM | Cofactor for dehydrogenases |
| FAD | 0.1-0.2 mM | Cofactor for EasD |
| Temperature | 28-30°C | Compatible with enzyme stability |
| Reaction Time | 4-24 hours | Monitor conversion over time |
Assemble the cell-free reaction in a final volume of 50 μL to 2 mL, depending on the scale required. First, prepare the reaction master mix containing buffer, cofactors (NAD(P)+ and FAD), and any necessary stabilizers. Then add the purified enzymes in the optimal ratio determined during system optimization, typically starting with equal mass ratios of EasC, EasD, EasA, and EasG. Initiate the reaction by adding the substrate prechanoclavine (PCC) dissolved in methanol, ensuring the final methanol concentration does not exceed 5% to avoid enzyme inhibition or denaturation. Incubate the reaction at 28-30°C with gentle shaking or agitation to ensure proper mixing. During the incubation, periodically withdraw aliquots to monitor reaction progress and agroclavine formation. Terminate the reactions at desired time points by adding an equal volume of methanol to precipitate proteins and stop enzymatic activity [1]. Centrifuge the quenched reactions at 12,000 × g for 5 minutes to remove precipitated material, and filter the supernatant through a 0.22-μm microfilter before analysis by HPLC or LC-MS. For scale-up, maintain the same component ratios while increasing the reaction volume, and consider implementing cofactor regeneration systems to improve cost-effectiveness and yield for larger-scale production.
For accurate quantification of agroclavine and pathway intermediates, implement a robust HPLC analysis method using a Shimadzu LC-2030C 3D Plus system or equivalent, equipped with a C18 column (e.g., Gemini 250 × 4.6 mm, 5 μm particle size). The mobile phase should consist of water (A) and acetonitrile (B), both supplemented with 0.1% formic acid to enhance ionization in subsequent MS analysis. Employ a linear gradient from 5% B to 95% B over 20-30 minutes at a flow rate of 1.0 mL/min. Maintain the column temperature at 25-30°C and use diode array detection with monitoring at 220 nm and 280 nm for optimal detection of ergot alkaloids [1]. For LC-MS analysis, use an AGILENT-1200HPLC/6520QTOFMS system or similar, with a C18 analytical column (Ultimate XB-C18 100 × 2.1 mm, 3 μm particle size). The MS should be operated in positive electrospray ionization mode with appropriate mass scanning ranges (e.g., m/z 100-600 for agroclavine and intermediates).
For sample preparation, as described in the protocols, quench the reactions with methanol, centrifuge at 12,000 × g for 5 minutes, and filter through a 0.22-μm microfilter before analysis [1]. Use authentic standards of prechanoclavine and agroclavine (purified and characterized compounds stored under appropriate conditions) for calibration curves and peak identification. Create standard curves for quantification by analyzing a series of known concentrations of authentic standards, typically in the range of 0.1-100 μg/mL. Include quality control samples at low, medium, and high concentrations throughout the analysis batch to ensure method reliability and consistency.
Process the chromatographic data using appropriate software (e.g., Shimadzu LabSolutions or equivalent). Identify agroclavine peaks by comparing retention times and UV spectra with authentic standards, and confirm through mass spectrometry by matching the observed m/z values with expected molecular weights (agroclavine: C16H18N2, MW 238.33 g/mol). Quantify agroclavine concentrations by integrating peak areas and comparing with the standard curve. Calculate the final titer in mg/L by accounting for all dilution factors during sample preparation. For the combined MCF-CFS system, calculate the overall yield by considering the PCC produced by the MCF and its conversion to agroclavine in the CFS. Determine the conversion efficiency of the cell-free system by comparing the molar amount of agroclavine produced with the initial molar amount of PCC supplied to the system. These calculations are essential for evaluating system performance and identifying potential bottlenecks for further optimization.
The efficient production of agroclavine requires careful management of cofactor availability, particularly NAD(P)+ and FAD, which are essential for the dehydrogenases and oxidoreductases in the pathway. In the MCF component, enhance NADPH regeneration by overexpressing endogenous enzymes such as glucose-6-phosphate dehydrogenase or malic enzyme. Alternatively, implement engineered transhydrogenases to improve cofactor balancing between NADH and NADPH pools. In the CFS component, consider incorporating cofactor regeneration systems to reduce costs and improve conversion efficiency. For example, include formate dehydrogenase for NAD+ regeneration or glucose dehydrogenase for NADP+ regeneration, which can continuously recycle expensive cofactors using inexpensive substrate donors [1]. Additionally, optimize the NAD+:NADP+ ratio based on the specific preferences of the dehydrogenases in the pathway (EasD and EasG) to maximize flux through the late pathway steps.
For the FAD-dependent enzyme EasE (in the MCF) and EasD (in the CFS), ensure sufficient FAD availability by supplementing the media (for MCF) or reaction mixture (for CFS) with riboflavin or FAD precursors. In the MCF, consider overexpressing riboflavin biosynthesis genes to enhance endogenous FAD production. In the CFS, evaluate the optimal FAD concentration that supports maximum enzyme activity without causing inhibition or unnecessary cost escalation. Monitor cofactor levels throughout the process using established enzymatic assays or HPLC-based methods to identify potential limitations and guide optimization efforts.
In the MCF component, address potential product transport limitations by engineering membrane transporters to facilitate the export of intermediates, particularly PCC, which needs to be efficiently transferred to the CFS. Identify and overexpress efflux transporters specific to ergot alkaloids or similar compounds to enhance intermediate secretion and reduce potential feedback inhibition or toxicity. Alternatively, consider implementing intracellular compartmentalization strategies by targeting pathway enzymes to specific organelles such as peroxisomes or vacuoles, which can provide optimized microenvironments for specific enzymatic steps while isolating toxic intermediates from the general cytoplasm.
For the combined system, optimize the transfer protocol between the MCF and CFS components. Develop efficient methods for PCC extraction from the fungal culture, such as using organic solvents (methanol or ethanol) or resin-based capture systems, followed by careful solvent removal and resuspension in CFS-compatible buffers. Evaluate different extraction efficiencies and develop standardized protocols to ensure consistent PCC quality and quantity for the cell-free reactions. Additionally, consider potential inhibitory effects of carry-over compounds from the MCF culture on the CFS enzymes, and implement appropriate purification or dilution steps to mitigate such effects.
Insufficient PCC Production in MCF: If the MCF component produces low levels of PCC, verify the expression of all early pathway enzymes (DmaW, EasF, EasE) by Western blot or enzyme activity assays. Check precursor availability (tryptophan, DMAPP, SAM) and consider enhancing their supply through metabolic engineering or medium supplementation. Examine potential metabolic bottlenecks by measuring intermediate accumulation.
Poor Conversion in CFS: If the cell-free system shows low conversion of PCC to agroclavine, verify the activity and stability of each purified enzyme (EasC, EasD, EasA, EasG) individually using established enzyme assays. Check cofactor concentrations and ratios, particularly NAD(P)+ and FAD, which are critical for dehydrogenase activity. Ensure proper reaction conditions (pH, temperature, ionic strength) and consider potential substrate or product inhibition effects.
Inconsistent Results Between Batches: For batch-to-batch variability, standardize enzyme purification protocols to ensure consistent specific activities. Implement rigorous quality control for all reagents, particularly cofactors which can degrade over time. Use freshly prepared or properly stored substrates and establish standardized protocols for reaction assembly and monitoring.
Enzyme Stability Issues: If purified enzymes in the CFS show poor stability, consider adding stabilizers such as glycerol (5-10%), BSA (0.1-0.5 mg/mL), or protease inhibitor cocktails to the storage and reaction buffers. Implement flash-freezing in liquid nitrogen for long-term enzyme storage at -80°C, and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Scale-Up Challenges: When scaling up the combined system, maintain the same surface-to-volume ratio for aeration in the MCF cultivation. For the CFS, ensure proper mixing and oxygenation if required, while avoiding shear forces that could denature enzymes. Consider switching from batch to fed-batch or continuous operation modes for improved productivity and cost-effectiveness.
Analytical Method Variability: To ensure consistent analytical results, regularly calibrate HPLC and LC-MS systems using fresh standards. Include internal standards in sample preparation to account for potential variations in extraction efficiency or instrument performance. Implement system suitability tests before each analytical run to verify proper instrument functioning.
The following diagram illustrates the strategic splitting of the agroclavine biosynthetic pathway between the microbial cell factory and cell-free system components:
Figure 1: Strategic Pathway Splitting in Combined MCF-CFS System for Agroclavine Production
The experimental workflow for implementing the combined MCF-CFS system involves coordinated processes across both platforms:
Figure 2: Experimental Workflow for Combined MCF-CFS Agroclavine Production
The combined MCF-CFS approach represents a significant advancement in the production of complex natural products like agroclavine, achieving unprecedented titers of 1209 mg/L by strategically leveraging the strengths of both systems [1]. This methodology successfully addresses fundamental limitations of conventional production platforms, including precursor limitations, inefficient product transport, and metabolic burden in MCFs, while mitigating the high costs and scalability challenges associated with CFSs. The protocols outlined in this document provide researchers with comprehensive guidelines for implementing this innovative approach, from strain construction and enzyme purification to system optimization and analytical quantification.
Looking forward, several promising directions could further enhance agroclavine production. Dynamic pathway regulation using metabolite-responsive promoters could help balance precursor distribution and reduce metabolic burden. Spatial organization of pathway enzymes through synthetic scaffolds or bacterial microcompartments could enhance flux by substrate channeling. Continuous bioprocessing approaches with integrated product removal could improve productivity and reduce inhibition effects. Additionally, expanding this platform to produce novel ergot alkaloid derivatives through enzyme engineering or pathway diversification could unlock new pharmaceutical applications. As synthetic biology tools continue to advance, particularly in non-conventional hosts like filamentous fungi, the combined MCF-CFS strategy offers a flexible and powerful framework for the sustainable production of valuable alkaloids and other complex natural products.
Agroclavine is a naturally occurring clavine-type ergot alkaloid with the molecular formula C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol. This complex ergoline derivative features a tetracyclic ring system characteristic of ergot alkaloids, specifically containing a double bond between positions 8 and 9 and methyl substitutions at positions 6 and 8 [1] [2]. Agroclavine belongs to a broader class of indole-containing alkaloids produced by various fungal species, particularly members of the Clavicipitaceae and Trichocomaceae families [3]. The compound serves as an important biosynthetic intermediate in the pathway to more complex ergot alkaloids, including lysergic acid derivatives, and can be oxidized to elymoclavine for further processing into ergot-based pharmaceuticals [1].
The structural complexity of agroclavine presents significant challenges for chemical synthesis, as ergot alkaloids generally possess "complex conjugated rings with several stereocenters" that make total synthesis "very difficult and not at all profitable" [4]. This complexity has driven research toward biosynthetic approaches and combined strategies that leverage both biological and chemical methodologies. Agroclavine exhibits notable biological activities, functioning as a D1 dopamine receptor and α1-adrenergic receptor agonist [2]. Additionally, it has demonstrated anticancer and antibacterial effects in experimental studies, highlighting its potential therapeutic relevance [2] [5].
The biosynthesis of agroclavine in native fungal hosts involves a multi-enzymatic pathway that transforms simple precursors into the complex ergoline structure. The pathway begins with L-tryptophan and dimethylallyl pyrophosphate (DMAPP), which undergo prenylation catalyzed by the enzyme DmaW to form 4-dimethylallyltryptophan (4-DMAT) [3]. This initial intermediate is then N-methylated by the EasF methyltransferase using S-adenosyl methionine (SAM) as a cofactor to yield N-methyldimethylallyltryptophan (N-Me-DMAT) [3].
The subsequent steps involve a series of oxidation, decarboxylation, and cyclization reactions catalyzed by enzymes EasC and EasE to form chanoclavine-I [3]. Chanoclavine-I then undergoes oxidation to produce chanoclavine-I aldehyde, the last common biosynthetic precursor for all ergot alkaloids [3]. The conversion of chanoclavine-I aldehyde to agroclavine represents a critical branch point in ergot alkaloid biosynthesis, with the specific pathway determined by different isoforms of the EasA enzyme in various fungal species [3].
In Clavicipitaceae fungi, EasA functions as an isomerase that converts chanoclavine-I aldehyde to agroclavine through E/Z isomerization to form an enal intermediate, followed by spontaneous cyclization [3] [6]. The final step involves EasG-mediated reduction to complete the formation of agroclavine [6]. Research has revealed that EasG catalyzes the conversion of chanoclavine-I aldehyde to agroclavine "via a non-enzymatic adduct with reduced glutathione" [6], indicating a fascinating biochemical mechanism in this transformation.
Table 1: Enzymes in Agroclavine Biosynthesis Pathway
| Enzyme | Gene | Function | Key Features |
|---|---|---|---|
| Prenyltransferase | dmaW | Catalyzes prenylation of L-tryptophan using DMAPP | First committed step in pathway |
| Methyltransferase | easF | Transfers methyl group from SAM to amino group | N-methylation reaction |
| Oxidoreductase | easE | Oxidation and cyclization reactions | FAD-linked enzyme |
| Chanoclavine synthase | easC | Converts N-Me-DMAT to chanoclavine-I | Multiple catalytic activities |
| Dehydrogenase | easD | Oxidation of chanoclavine-I to chanoclavine-I aldehyde | FAD-dependent |
| Isozyme/Reductase | easA | Branch point enzyme (isomerase or reductase) | Determines pathway specificity |
| Agroclavine synthase | easG | Converts chanoclavine-I aldehyde to agroclavine | Involves glutathione adduct |
The following diagram illustrates the complete biosynthetic pathway of agroclavine from primary metabolic precursors:
Figure 1: Biosynthetic Pathway of Agroclavine in Fungal Systems - This diagram illustrates the enzymatic conversion from primary precursors (L-tryptophan and DMAPP) to agroclavine, highlighting key intermediates and catalyzing enzymes. The pathway involves seven enzymatic steps with chanoclavine-I aldehyde as the final common precursor before branch point to agroclavine [3] [6].
The structural complexity of agroclavine has made total chemical synthesis an enormous challenge for organic chemists. The ergoline skeleton contains multiple stereocenters within a tetracyclic ring system, requiring sophisticated stereocontrol strategies [4] [3]. As noted in recent research, "ergot alkaloids generally possess complex conjugated rings with several stereocenters, which led to their total synthesis being very difficult and not at all profitable" [4]. While total synthesis approaches have been developed for simpler clavine alkaloids like aurantioclavine, which features an azepinoindole core, the more complex agroclavine molecule has largely resisted efficient chemical synthesis on practical scales [3].
The significant challenges in agroclavine total synthesis include:
Due to these formidable challenges, alternative production strategies have emerged as more viable approaches for obtaining agroclavine in quantities sufficient for research and potential applications.
Microbial cell factories (MCFs) represent a powerful alternative to total synthesis, leveraging engineered microorganisms to produce complex natural products. However, conventional MCF approaches face limitations including "limited precursor supply, uncontrollable native metabolic network, inefficient product transportation caused by the cell membrane, and low expression and low activity of foreign enzymes" [4]. These constraints become particularly problematic for complex molecules like agroclavine, where the biosynthetic pathway involves approximately 22 enzymes in native hosts [4].
A groundbreaking combined strategy published in 2022 demonstrated a novel approach that splits the agroclavine biosynthetic pathway between a microbial cell factory and a cell-free system (CFS) [4] [7]. This hybrid methodology achieved a remarkable final titer of 1209 mg/L of agroclavine—the highest reported to date—with an engineering period of just three months [4] [7]. The key innovation was identifying the optimal splitting point at the FAD-linked oxidoreductase EasE, with the early pathway reconstituted in Aspergillus nidulans as the MCF and the late pathway implemented as a four-enzyme CFS [4] [7].
Table 2: Comparison of Agroclavine Production Methodologies
| Methodology | Key Features | Reported Titer | Advantages | Limitations |
|---|---|---|---|---|
| Total Chemical Synthesis | Multi-step organic synthesis; stereochemical challenges | Not reported (low yields) | Complete structural control; no biological systems | Economically unviable; technically demanding |
| Microbial Cell Factories (MCF) | Engineered microorganisms; full biosynthetic pathway | Variable (typically lower) | Renewable production; scalable fermentation | Precursor limitations; metabolic burden |
| Cell-Free Systems (CFS) | Purified enzymes in vitro; no cellular constraints | Not specifically reported for full pathway | High controllability; no membrane barriers | High enzyme cost; cofactor requirements |
| Combined MCF-CFS | Early pathway in MCF; late pathway in CFS | 1209 mg/L [4] | Overcomes limitations of both systems; high titer | Process integration complexity |
The combined MCF-CFS system for agroclavine production begins with the development of the microbial cell factory component using Aspergillus nidulans as the host organism. This carefully engineered system focuses on reconstructing the early biosynthetic pathway up to the intermediate prechanoclavine (PCC). The following protocol details the systematic development of the MCF component:
Gene identification and optimization: Identify genes encoding early pathway enzymes (DmaW, EasF, and EasE) from native agroclavine-producing fungi such as Claviceps purpurea. Codon-optimize these genes for expression in A. nidulans and synthesize them commercially [4].
Vector construction and transformation: Clone the optimized genes into appropriate expression vectors under the control of strong, inducible fungal promoters. Transform the constructed plasmids into A. nidulans using established electroporation protocols [4]. Select transformants on appropriate selective media and verify integration by colony PCR and DNA sequencing.
Strain cultivation and PCC production: Cultivate engineered A. nidulans strains in liquid medium with carbon and nitrogen sources optimized for secondary metabolism. Incubate cultures at appropriate temperature (typically 28-30°C) with shaking at 220 rpm for 5-7 days to allow accumulation of prechanoclavine [4].
Metabolic engineering: Enhance precursor supply by engineering the host's native metabolic pathways, particularly the shikimic acid pathway for L-tryptophan biosynthesis and the mevalonate pathway for DMAPP production [4].
The cell-free system component reconstitutes the late pathway from prechanoclavine to agroclavine using four purified enzymes. This approach bypasses cellular barriers and allows precise control over reaction conditions:
Enzyme selection and production: Identify and clone genes encoding EasC, EasD, EasA, and EasG from appropriate fungal sources. Express these enzymes in E. coli BL21(DE3) as N-terminal His-tagged fusion proteins using pET28a expression vectors [4].
Protein purification: Culture E. coli transformants in LB medium with kanamycin (50 μg/mL) at 37°C until OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.1 mM IPTG and incubate overnight at 18°C. Harvest cells by centrifugation and resuspend in Tris-HCl buffer (20 mM, pH 7.5). Lyse cells by sonication and clarify lysate by centrifugation. Purify recombinant proteins using nickel affinity chromatography with imidazole elution (40 mM wash, 250 mM elution). Determine protein concentration by Bradford assay using BSA as standard [4].
CFS reaction assembly: Assemble the cell-free reaction in a total volume of 2 mL containing the following components:
The workflow below illustrates the integrated MCF-CFS system for high-yield agroclavine production:
Figure 2: MCF-CFS Combined System Workflow - This diagram illustrates the integrated approach for agroclavine production, where the early biosynthetic pathway is reconstituted in a microbial cell factory (Aspergillus nidulans) and the late pathway is implemented in a cell-free system with purified enzymes. The splitting point at prechanoclavine (PCC) enables high-titer production (1209 mg/L) by overcoming limitations of both individual systems [4] [7].
To maximize agroclavine production in the combined MCF-CFS system, several critical parameters require optimization:
MCF cultivation conditions: Optimize carbon source (e.g., glucose, glycerol), nitrogen source, pH, aeration, and induction timing to maximize prechanoclavine accumulation. Monitor pathway intermediate production throughout fermentation to identify potential bottlenecks [4].
PCC extraction efficiency: Develop efficient extraction protocols for prechanoclavine from A. nidulans cultures using appropriate organic solvents (e.g., methanol, ethyl acetate) with consideration for solvent compatibility with downstream CFS reactions [4].
CFS reaction optimization: Systematically optimize enzyme ratios, substrate concentration, cofactor concentrations (NADPH, FAD, SAM), pH, temperature, and reaction duration to maximize conversion efficiency from PCC to agroclavine [4].
Cofactor regeneration: Implement cost-effective cofactor regeneration systems to reduce production costs, particularly for NADPH-dependent reactions catalyzed by EasG [4].
Liquid chromatography-mass spectrometry provides a powerful tool for the identification and quantification of agroclavine in complex biological mixtures. The following protocol details the analytical method used for agroclavine characterization:
Instrumentation: Use an AGILENT-1200HPLC/6520QTOFMS system or equivalent LC-MS system with a quadrupole time-of-flight mass analyzer for high mass accuracy measurements [4].
Chromatographic conditions:
Mass spectrometric parameters:
Identification and quantification: Identify agroclavine based on retention time matching with authentic standards (when available) and exact mass measurement (theoretical [M+H]⁺ = 239.1547 for C₁₆H₁₉N₂). Use calibration curves constructed with standard solutions for quantification [4].
High-performance liquid chromatography with UV detection provides a robust method for routine monitoring of agroclavine production throughout the synthesis process:
Instrumentation: Use a Shimadzu LC-2030C 3D Plus system or equivalent HPLC system with diode array detector [4].
Chromatographic conditions:
Sample preparation: Quench reactions with equal volume of methanol, mix thoroughly, and centrifuge at 12,000 × g for 5 minutes. Filter supernatant through 0.22-μm membrane filters before HPLC analysis [4].
Table 3: Analytical Methods for Agroclavine Characterization and Quantification
| Analytical Method | Application | Key Parameters | Sensitivity | Throughput |
|---|---|---|---|---|
| LC-MS (QTOF) | Structural confirmation; identification in complex mixtures | High mass accuracy (<5 ppm); MS/MS fragmentation | High (ng/mL) | Moderate |
| HPLC-UV | Process monitoring; quantification | UV detection at 220/280 nm; retention time | Moderate (μg/mL) | High |
| HPLC-FLD | Enhanced sensitivity quantification | Excitation: 270 nm; Emission: 370 nm | High (ng/mL) | High |
Agroclavine exhibits significant biological activities with potential therapeutic applications. As a D1 dopamine receptor and α1-adrenergic receptor agonist [2], agroclavine and its derivatives show promise for central nervous system disorders. Additionally, agroclavine demonstrates anticancer and antibacterial effects [2] [5], with studies showing that agroclavine and its 1-alkylated derivatives exert "potent and selective cytostatic effects" [5]. Structure-activity relationship studies suggest that "the mutagenic potencies and efficacies" of these compounds "were much weaker than those of the positive controls, which were known mutagens and carcinogens" [5], indicating a potentially favorable therapeutic window.
The mutagenicity profile of agroclavine derivatives reveals important considerations for drug development. While agroclavine itself showed minimal direct mutagenicity, metabolic activation by liver enzymes generated mutagenic products [5]. Importantly, "the differential effect of metabolism by liver enzymes demonstrates that the toxicity and mutagenicity of agroclavine and its derivatives are caused by different chemical species" [5], suggesting that it may be possible "to develop derivatives that are cytotoxic but not mutagenic" [5]. This finding highlights the potential for medicinal chemistry optimization to improve the therapeutic index of agroclavine-based compounds.
Future directions in agroclavine research and production include:
Pathway engineering optimization: Further refinement of the MCF-CFS combined system through enzyme engineering, pathway balancing, and host strain improvement to increase titers and reduce production costs.
Structural diversification: Development of semisynthetic approaches to generate novel agroclavine derivatives with improved pharmacological profiles and reduced side effects.
Therapeutic development: Preclinical evaluation of agroclavine and optimized derivatives for specific therapeutic applications, particularly in CNS disorders and oncology.
Scale-up and bioprocessing: Translation of laboratory-scale production to industrial-scale manufacturing through bioreactor optimization and downstream processing development.
The innovative MCF-CFS combined system described in these application notes represents a significant advancement in the production of complex ergot alkaloids, potentially enabling further research and development of agroclavine-based therapeutics by providing efficient access to substantial quantities of this structurally complex molecule.
Agroclavine is a Clavine-type ergot alkaloid (EA) produced by fungi of the genus Claviceps [1]. Ergot alkaloids are a serious concern for food and feed safety as they can cause ergotism, a condition characterized by symptoms such as convulsions and gangrene upon ingestion [1]. Agroclavine has been specifically identified as a causative agent of ergotism and is listed as a compound for monitoring by the European Food Safety Authority [1].
The need for a reliable analytical method is underscored by its documented biological activity. Recent research has shown that Clavine-type ergot alkaloids, including agroclavine, reduce cell viability and induce apoptosis in human cell lines such as HepG2 and PANC-1 [1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this analysis due to its high sensitivity and selectivity, which are required to detect low concentrations of these compounds in complex biological matrices [2].
This protocol is adapted from validated methods for ergot alkaloid and alkaloid analysis, providing a robust framework for agroclavine detection [1] [3] [4].
Liquid Chromatography:
Mass Spectrometry:
The method should be validated according to guidelines to ensure reliability [4].
The sample preparation and analysis workflow is summarized below.
A 2023 study provides a direct application of this methodology, analyzing ergot alkaloids in sclerotia from Japan [1].
The quantitative data from this study is summarized in the table below.
| Analyte Class | Specific Compounds | Number of Positive Samples (/41) | Key Finding |
|---|---|---|---|
| Peptide-type Ergot Alkaloids | Ergosine/inine, Ergotamine, Ergo-cornine/inine, α-Ergocryptine/inine, Ergo-cristine/inine | 24 | Majority contained peptide-type EAs [1] |
| Clavine-type Ergot Alkaloids | Agroclavine, Pyroclavine, Festuclavine | 19 | 46% of samples contained Clavine-types, including agroclavine [1] |
Agroclavine is a complex ergot alkaloid primarily produced through biological systems. The table below summarizes two key production methods described in the literature.
| Production Method | Host/System | Key Media/Conditions | Reported Agroclavine Titer | Key Features |
|---|---|---|---|---|
| Traditional Fungal Cultivation [1] | Claviceps sp. strain c106 | Complex medium T25 (sucrose, citric acid, yeast extract); 15-16 day cultivation [1] | 1.5 - 2 g/L [1] | Agroclavine was the major component (90-95%) of the alkaloid fraction [1] |
| Combined MCF-CFS System [2] [3] | Aspergillus nidulans (Microbial Cell Factory) + Four-enzyme Cell-Free System [2] [3] | Biosynthetic pathway split; early stages in MCF, late stages (from Prechanoclavine) in CFS [3] | ~1.2 g/L (1209 mg/L) [2] [3] | Highest reported titer; avoids limitations of using either system alone [2] [3] |
Following extraction and initial isolation, recrystallization is a standard laboratory technique for purifying solid compounds like agroclavine [4]. The general workflow is as follows:
Solvent Selection: The cornerstone of successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent should:
Dissolving the Sample:
Crystallization:
Isolation and Drying:
The following diagrams outline the logical flow for the combined production system and the general purification process.
Diagram 1: Combined MCF-CFS Production Strategy. This workflow splits the complex biosynthetic pathway to overcome limitations of single-system production [3].
Diagram 2: General Purification Workflow. This flowchart outlines the key steps for purifying agroclavine via recrystallization [4].
For quantifying agroclavine and analyzing purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical technique. While a specific method for agroclavine is not detailed in the search results, a validated approach for a different alkaloid illustrates key parameters to adapt [5]:
Ergot alkaloids represent a pharmaceutically important class of natural products derived from L-tryptophan and mevalonic acid, possessing diverse pharmacological activities. Among these, agroclavine and elymoclavine are closely related clavine alkaloids that serve as key intermediates in the biosynthesis of more complex ergot compounds. Agroclavine, a tetracyclic ergoline alkaloid, undergoes specific oxidative biotransformation to produce elymoclavine, which contains an additional hydroxyl group at position C-17. This conversion represents a crucial biosynthetic step in the ergot alkaloid pathway, as elymoclavine serves as the direct precursor to lysergic acid, the foundational structure for numerous pharmacologically active compounds [1].
The biotransformation of agroclavine to elymoclavine exemplifies the power of bio-catalytic processes in mediating chemically challenging reactions under mild conditions. While chemical synthesis of this transformation requires multiple steps and often suffers from poor regioselectivity, biological systems can achieve this conversion efficiently and specifically. Plant cell cultures with high peroxidase activity have emerged as particularly effective biocatalysts for this reaction, offering advantages over traditional chemical methods or microbial transformation systems. This protocol describes the establishment, optimization, and application of plant cell culture systems for the efficient biotransformation of agroclavine to elymoclavine, providing researchers with a robust methodological framework for producing this important alkaloid [2] [3].
The conversion of agroclavine to elymoclavine represents an oxidative hydroxylation reaction that introduces a hydroxyl group at the C-17 position of the ergoline ring system. This transformation is catalyzed by peroxidase enzymes present in select plant cell cultures, which utilize hydrogen peroxide or organic hydroperoxides as electron acceptors. The reaction proceeds through a radical intermediate mechanism, wherein the peroxidase enzyme generates a reactive radical species at the expense of hydrogen peroxide, subsequently abstracting a hydrogen atom from agroclavine to form a carbon-centered radical. This radical then reacts with molecular oxygen, followed by reduction, to yield the hydroxylated product, elymoclavine [2] [1].
The structural specificity of this reaction is remarkable, as the enzyme system discriminates between similar ergot alkaloids and regioselectively hydroxylates agroclavine at a single position. This specificity arises from the complementary three-dimensional structure between the substrate binding site of the peroxidases and the agroclavine molecule. The reaction can be summarized as follows:
Agroclavine (C16H18N2) + O2 + NADPH + H+ → Elymoclavine (C16H18N2O) + NADP+ + H2O
In plant cell cultures, this transformation is part of a broader detoxification mechanism, whereby foreign compounds are hydroxylated to increase their water solubility and facilitate conjugation and excretion. The high peroxidase activity in certain plant species makes them particularly effective for this biotransformation, often surpassing the capabilities of microbial systems or isolated enzyme preparations [2].
The agroclavine to elymoclavine conversion occupies a central position in the ergot alkaloid biosynthetic pathway. Following the formation of the tetracyclic ergoline ring system, agroclavine represents the first intermediate in the clavine series that undergoes oxidative modifications leading to lysergic acid derivatives. In the natural fungal producers (e.g., Claviceps species), this transformation is catalyzed by a specific monooxygenase enzyme (often cytochrome P450-dependent), requiring NADPH and molecular oxygen [1].
In the engineered plant cell system described in this protocol, the native plant peroxidases effectively mimic the function of the fungal monooxygenase, albeit through a different mechanistic pathway. This exemplifies the principle of convergent biocatalysis, where different enzyme systems evolve to catalyze the same chemical transformation. Understanding this biosynthetic context is crucial for researchers attempting to optimize the biotransformation process or extend it to other ergot alkaloids [1].
The following diagram illustrates the position of this biotransformation within the broader context of ergot alkaloid biosynthesis:
The successful biotransformation of agroclavine to elymoclavine relies on the selection of appropriate plant cell lines with demonstrated high peroxidase activity. Based on systematic screening, the following plant species have shown particularly high efficiency for this transformation:
Table 1: Plant Cell Cultures with High Peroxidase Activity for Agroclavine Biotransformation
| Plant Species | Culture Type | Peroxidase Activity (RLU×10⁹/mg protein) | Transformation Efficiency (%) | Special Notes |
|---|---|---|---|---|
| Armoracia rusticana (Horseradish) | Suspension | 125-150 | 85-92 | Highest peroxidase activity |
| Atropa belladonna (Deadly nightshade) | Suspension | 95-120 | 78-85 | Robust growth characteristics |
| Duboisia myoporoides | Suspension | 80-110 | 72-80 | Suitable for scale-up |
| Solanum aviculare (Kangaroo apple) | Suspension | 70-95 | 68-75 | Consistent performance |
| Achillea reptans | Suspension | 60-85 | 65-72 | Moderate peroxidase activity |
These plant cell cultures are maintained in Linsmeyer and Skoog medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D; 0.5 mg/L) and kinetin (0.1 mg/L) as growth regulators. The cultures are kept in 250 mL Erlenmeyer flasks containing 50 mL of medium and maintained on a rotary shaker at 110 rpm in darkness at 25±1°C. Subculturing is performed every 14 days using a 1:3 dilution ratio [2].
All chemicals used should be of analytical grade obtained from commercial sources. Specific requirements include:
Table 2: Chemical Reagents and Their Specifications
| Reagent | Purity Grade | Supplier Specifications | Storage Conditions |
|---|---|---|---|
| Agroclavine | ≥95% (HPLC) | Commercial sources | -20°C, protected from light |
| Methanol | HPLC Grade | Low UV absorbance | Room temperature |
| Dichloromethane | Analytical Grade | Stabilized with amylene | Room temperature |
| Ammonium hydroxide | Analytical Grade | 25% solution | Room temperature |
| Linsmeyer and Skoog | Cell Culture | Plant tissue culture tested | 4°C |
Agroclavine is prepared as a stock solution in methanol at a concentration of 30 mg/mL. This concentration has been optimized to balance solubility with minimal solvent toxicity to the plant cells. The solution is filter-sterilized using a 0.22 μm membrane filter before addition to the culture medium [2].
Initiate suspension cultures by transferring approximately 10 g of fresh weight callus tissue into 250 mL Erlenmeyer flasks containing 50 mL of sterile Linsmeyer and Skoog medium [2].
Maintain the cultures on a rotary shaker at 110 rpm in darkness at 25±1°C for 3 days to establish actively growing cell suspensions [2].
Assess cell viability and peroxidase activity before proceeding with biotransformation. Cultures should exhibit bright yellow color and uniform cell aggregation.
Prepare agroclavine solution by dissolving 30 mg of pure agroclavine in 1 mL of methanol. Filter-sterilize the solution using a 0.22 μm membrane filter [2].
Add agroclavine solution to the 3-day-old suspension cultures to achieve a final concentration of 60-120 mg per 100 mL of suspension culture. The optimal concentration for most plant cell lines is 90 mg/100 mL [2].
Include appropriate controls:
Continue incubation under the same conditions (110 rpm, 25±1°C, darkness) for 5-7 days, monitoring daily for color changes and cell viability.
Sample periodically (days 1, 3, 5, 7) by aseptically removing 2 mL aliquots for analysis of agroclavine depletion and elymoclavine formation.
Extract alkaloids from 1 mL culture broth using solid-phase extraction on SM2 columns or XAD2 resin. Elute with ethanol and dichloromethane [2].
Monitor reaction progress by TLC on silica gel 60 F254 plates using CH₂Cl₂:MeOH:NH₃ aq. (93:7:0.1) as the mobile phase. Visualize under UV light (254 nm) and using specific alkaloid detection reagents [2].
Quantify conversion by HPLC using a Spectra Physics system with scanning detector (λ=285 nm) and Separon SGX C18 column (3.3 × 150 mm, 7 μm). Apply gradient elution from 4% to 90% MeOH in H₂O (+ 0.04% NH₃ aq.) with a flow rate of 0.6 mL/min [2].
The following workflow diagram summarizes the complete experimental procedure:
Proper method validation is essential for accurate quantification of the biotransformation efficiency. The HPLC method should be validated for specificity, linearity, precision, and accuracy before application to experimental samples.
Quantitative analysis is performed using molar extinction coefficients reported in literature (Wurst et al., 1978). Relative amounts of individual alkaloids are calculated based on peak areas corrected with these coefficients [2].
The identity of the biotransformation product should be confirmed using spectroscopic techniques:
UV Spectroscopy: Measure UV spectra in methanol. Elymoclavine exhibits characteristic maxima at 225 and 285 nm [2].
Mass Spectrometry: Perform EI-MS (electron impact mass spectrometry) at 80 eV. Elymoclavine shows molecular ion peak at m/z 254 [M+] and characteristic fragment ions [2].
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively, in CD₃OD. Compare chemical shifts with literature values for definitive structural assignment [2].
Table 3: Characteristic Spectral Data for Agroclavine and Elymoclavine
| Spectroscopic Method | Agroclavine Characteristics | Elymoclavine Characteristics |
|---|---|---|
| UV-Vis (λmax in MeOH) | 222, 282 nm | 225, 285 nm |
| EI-MS (m/z) | 240 [M+], 225, 196 | 254 [M+], 239, 225, 210 |
| ¹H-NMR (CD₃OD) | δ 6.95 (1H, d, J=2.0 Hz, H-2), 2.40 (3H, s, N-CH3) | δ 6.98 (1H, d, J=2.0 Hz, H-2), 4.60 (2H, s, H-17), 2.42 (3H, s, N-CH3) |
| ¹³C-NMR (CD₃OD) | δ 135.5 (C-8), 118.5 (C-9), 55.2 (C-5) | δ 138.2 (C-8), 112.8 (C-9), 58.5 (C-17), 55.5 (C-5) |
The biotransformation of agroclavine to elymoclavine has significant implications for pharmaceutical development, as elymoclavine serves as a key precursor for the synthesis of various medically important ergot alkaloids. Unlike its precursor agroclavine, elymoclavine is characterized by its non-hallucinogenic properties in humans, instead producing mainly sedative effects according to clinical observations [4]. This pharmacological profile makes it particularly valuable for developing therapeutics without the psychoactive side effects associated with some ergot alkaloids.
In the broader biosynthetic pathway, elymoclavine represents the immediate precursor to paspalic acid, which spontaneously isomerizes to lysergic acid - the fundamental building block for numerous pharmacologically active compounds [1]. These include ergotamine (for migraine treatment), ergometrine (used in obstetrics), and various dopamine receptor agonists employed in managing Parkinson's disease. The efficient bioconversion of agroclavine to elymoclavine using plant cell cultures therefore provides a critical step in the sustainable production of these valuable pharmaceuticals, reducing reliance on direct extraction from ergot fungi or complex total chemical synthesis [4] [1].
Recent regulatory changes at the FDA have important implications for the development of drugs derived from biological processes such as the biotransformation described in this protocol. The regulatory landscape in 2025 emphasizes accelerated approval pathways while implementing more rigorous standards for certain biological products [5]. Developers should consider:
Early engagement with regulators through pre-IND meetings is crucial, though current wait times have extended from 3 to 6 months due to FDA restructuring [5].
Animal testing alternatives are increasingly encouraged, with Commissioner Marty Makary announcing plans to reduce animal safety testing in favor of newer technologies [5].
Biologics approval pathways may face greater scrutiny, particularly for complex products like vaccines, with potential requirements for additional efficacy testing even for seasonal updates [5].
These regulatory considerations highlight the importance of establishing robust, well-documented biotransformation protocols that can withstand evolving regulatory expectations while leveraging opportunities for accelerated development.
Low Conversion Efficiency: If biotransformation yields are consistently below 70%, consider increasing peroxidase activity by adding low concentrations of hydrogen peroxide (0.1-0.5 mM) or optimizing the growth phase at which agroclavine is added (early logarithmic phase is typically best).
Byproduct Formation: The appearance of setoclavine and isosetoclavine indicates non-enzymatic oxidation. To minimize these byproducts, ensure optimal oxygen transfer without excessive aeration and maintain culture temperature at 25±1°C [2] [1].
Cell Viability Issues: Methanol toxicity can reduce cell viability. Ensure that the final methanol concentration does not exceed 2% (v/v) and consider alternative solvents such as dimethyl sulfoxide (DMSO) at lower concentrations (0.5-1%).
For industrial application, the biotransformation process can be scaled up to bioreactor systems with the following modifications:
The biotransformation of agroclavine to elymoclavine using plant cell cultures with high peroxidase activity represents an efficient, specific, and environmentally friendly alternative to chemical synthesis. This detailed protocol provides researchers with a comprehensive framework for implementing this biotransformation, from culture establishment to product characterization. The method offers excellent conversion yields (typically 85-92% with optimal systems), high regioselectivity, and operational simplicity compared to fungal transformation systems or chemical synthesis.
The application of this technology in pharmaceutical production aligns with current trends toward sustainable and biocatalytic manufacturing processes. Furthermore, the integration of this biotransformation step into broader ergot alkaloid production pipelines can significantly reduce the cost and complexity of producing these medically important compounds. As regulatory landscapes evolve and biotechnological capabilities advance, this plant cell culture-based approach offers a versatile platform for the production of elymoclavine and related compounds [5].
Agroclavine is a structurally complex ergot alkaloid that serves as a key intermediate in the biosynthesis of various pharmaceutically valuable compounds, including psychedelic therapeutics and antineoplastic agents. This tetracyclic ergoline derivative features a didehydroergoline skeleton with specific methyl substitutions at positions 6 and 8, creating the characteristic 4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinoline structure that underlies its biological activity [1]. Agroclavine demonstrates significant pharmacological potential through its interactions with central nervous system receptors, particularly serotonin (5-HT) and dopamine receptors, which has generated considerable interest in its therapeutic applications for neuropsychiatric disorders including depression, anxiety, and potentially Parkinson's disease [2]. Historically, the main application of agroclavine has been in the synthesis of ergot-based drugs through oxidation to elymoclavine and further processing to more complex ergot alkaloids [1].
The structural complexity of agroclavine, characterized by multiple stereocenters and conjugated polycyclic ring systems, makes chemical synthesis economically unviable for large-scale production [3]. This challenge has driven research toward biological production approaches using microbial systems. Traditional fermentation methods have faced significant limitations in achieving high titers due to the complex biosynthetic pathway requiring multiple enzymatic steps, precursor limitations, and product toxicity concerns [3]. The biosynthesis of agroclavine requires three primary precursors: tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM), with the complete pathway involving up to 22 enzymes in native producers [3]. Recent advances in synthetic biology and fermentation optimization have demonstrated promising approaches to overcome these limitations and achieve industrially relevant production levels.
The quest for efficient agroclavine production has led to the development of various platform technologies, each with distinct advantages and limitations. Traditional microbial fermentation in native producers such as Claviceps purpurea and Aspergillus fumigatus represents the conventional approach but typically yields suboptimal titers due to complex regulatory mechanisms and limited precursor availability [4]. Microbial cell factories (MCFs) using engineered hosts like Aspergillus nidulans or Saccharomyces cerevisiae offer improved controllability but still face challenges with precursor supply, inefficient product transport across cell membranes, and low expression of heterologous enzymes [3]. More recently, cell-free systems (CFSs) have emerged as promising alternatives that eliminate cellular barriers and allow direct manipulation of enzymatic cascades, though they struggle with cofactor regeneration and scale-up logistics [3].
A groundbreaking approach that has demonstrated exceptional results is the MCF-CFS combined system, which strategically splits the biosynthetic pathway between cellular and cell-free environments [5] [3] [6]. This hybrid methodology achieved a remarkable agroclavine titer of 1209 mg/L—the highest reported to date—by expressing the early pathway in Aspergillus nidulans and the late pathway in a four-enzyme cell-free system [5] [3]. The key innovation lies in the strategic pathway splitting at the FAD-linked oxidoreductase EasE, which allows optimal performance of each pathway segment in its respective environment [3]. This approach effectively circumvents the limitations of both MCF and CFS systems while leveraging their respective advantages, representing a significant advancement in complex alkaloid production technology.
Table 1: Comparison of Agroclavine Production Platforms
| Production Platform | Maximum Reported Titer | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Native Producers | Not specified | Naturally complete pathway; No genetic modification required | Complex regulation; Low yields; Precursor limitations | [4] |
| Microbial Cell Factories (MCFs) | 241.0 mg/L (for chanoclavine) | Controlled expression; Scalability; Genetic engineering possible | Precursor limitations; Product transport issues; Low heterologous enzyme activity | [7] |
| Cell-Free Systems (CFSs) | Not specified for agroclavine | No cellular barriers; Easy manipulation; High reaction rates | Cofactor requirements; Scale-up challenges; High cost | [3] |
| MCF-CFS Combined System | 1209 mg/L (agroclavine) | Avoids limitations of both systems; High titer; Fast engineering (3 months) | System complexity; Optimization required for splitting point | [5] [3] [6] |
| Sbio-Csyn Hybrid System | >3 g/L (for chanoclavine) | Very high titer; Fast engineering (1 week); Combines chemical and biological synthesis | Chemical synthesis steps required; Intermediate purification needed | [7] |
Beyond the MCF-CFS combined system, recent research has explored even more innovative hybrid strategies. The Sbio-Csyn hybrid system (combining synthetic biology and chemical synthesis) has demonstrated exceptional performance in producing chanoclavine (a direct agroclavine precursor) with titers exceeding 3 g/L [7]. This approach splits the synthetic pathway into three specialized sections: enzymatic synthesis of 4-Br-Trp using cell-lysate catalysis, chemical synthesis of prechanoclavine from 4-Br-Trp, and bioconversion to chanoclavine using whole-cell catalysis [7]. The dramatically reduced engineering period of approximately one week compared to three months for the MCF-CFS system highlights the potential of such hybrid approaches for rapid process development [3] [7].
The critical innovation in these hybrid systems is the strategic pathway segmentation that allows each section to operate in its optimal environment. For the Sbio-Csyn system, the challenging chemical transformation steps are addressed through efficient synthetic chemistry, while the complex enzymatic conversions are handled by biological catalysts [7]. This division of labor according to the strengths of each approach represents a paradigm shift in natural product synthesis and could be adapted for agroclavine production specifically. The extremely high titer achieved through this method—approximately 3 g/L for chanoclavine—suggests similar potential for agroclavine with appropriate pathway engineering [7].
The MCF-CFS combined system achieves high-level agroclavine production by splitting the biosynthetic pathway at the FAD-linked oxidoreductase EasE. The early pathway (from tryptophan to prechanoclavine) is reconstituted in an Aspergillus nidulans microbial cell factory, while the late pathway (from prechanoclavine to agroclavine) is implemented in a four-enzyme cell-free system comprising EasC, EasD, EasA, and EasG [3]. This strategic division optimizes the production environment for each pathway section, as the early pathway benefits from cellular cofactor regeneration systems, while the late pathway achieves higher efficiency in a cell-free environment without membrane transport limitations [3] [6].
The following workflow diagram illustrates the experimental setup and procedural steps for implementing the MCF-CFS combined system:
Strains and Vectors:
Culture Conditions:
Protein Purification:
Cell-Free Reaction System:
For researchers working with native producers or engineered microbial cell factories, statistical design of experiments (DoE) provides powerful tools for medium and process optimization. The one-factor-at-a-time (OFAT) approach represents the simplest method, where individual variables are altered while keeping others constant [8]. While straightforward to implement and interpret, OFAT ignores variable interactions and requires numerous experiments, making it inefficient for complex systems [8].
More advanced statistical methods include Plackett-Burman design for screening significant variables from a large set of factors, and response surface methodology (RSM) with central composite design (CCD) for optimizing significant factors and modeling their interactions [8]. These approaches can systematically identify critical factors such as carbon and nitrogen sources, metal ions, pH, temperature, and aeration that influence agroclavine production. For instance, RSM can model the relationship between tryptophan concentration, dissolved oxygen, and agroclavine titer to identify optimal operating conditions [8].
Table 2: Fermentation Optimization Methods and Applications
| Optimization Method | Principles | Application in Agroclavine Production | Advantages | Limitations |
|---|---|---|---|---|
| One-Factor-at-a-Time | Vary one factor while holding others constant | Preliminary optimization of medium components (carbon, nitrogen sources) | Simple implementation; Easy interpretation | Ignores factor interactions; Time-consuming; Inefficient |
| Plackett-Burman Design | Two-level fractional factorial design for screening | Identify critical factors from numerous variables (pH, temperature, aeration, precursors) | Efficient screening; Minimal experiments; Identifies key factors | Limited to main effects only; No interaction analysis |
| Response Surface Methodology | Mathematical modeling of factor-response relationships | Optimize concentrations of key precursors (tryptophan, methionine) and process parameters | Models interactions; Identifies optimal conditions; Predicts responses | Requires prior knowledge; More complex analysis |
| Evolutionary Operation | Sequential factorial design with small changes | Fine-tuning of fermentation conditions during scale-up | Safe optimization during production; Continuous improvement | Slow convergence; Requires multiple cycles |
| Artificial Neural Networks | Non-linear modeling using computational networks | Complex process modeling with multiple interacting variables | Handles complex relationships; Good prediction accuracy | Requires large dataset; "Black box" interpretation |
The biosynthetic precursor supply represents a critical bottleneck in agroclavine production. Optimization should focus on enhancing the availability of tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM) [3] [7]. For tryptophan enhancement, several strategies have proven effective:
For DMAPP enhancement, the mevalonate pathway can be optimized through:
For SAM regeneration, a three-enzyme cycle (methionine adenosyltransferase, SAMutilizing enzymes, and S-adenosylhomocysteine hydrolase) can be implemented to maintain high SAM levels without expensive exogenous addition [3].
The complete agroclavine biosynthetic pathway involves approximately 22 enzymes from primary metabolites to the final product [3]. The pathway begins with the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP) catalyzed by prenyltransferase DmaW to form dimethylallyltryptophan (DMAT) [9]. This is followed by N-methylation catalyzed by methyltransferase EasF using SAM as methyl donor to yield N-methyldimethylallyltryptophan (N-Me-DMAT) [9]. The FAD-linked oxidoreductase EasE then catalyzes the conversion to prechanoclavine (PCC), which is subsequently transformed to chanoclavine (CC) by chanoclavine synthase EasC [9].
The final steps involve oxidation of chanoclavine to chanoclavine-aldehyde (CCA) by the FAD-linked dehydrogenase EasD, followed by ring closure catalyzed by aldehyde dehydrogenase EasA to form festuclavine, which is ultimately converted to agroclavine by agroclavine dehydrogenase EasG [3]. In native producers such as Claviceps purpurea, agroclavine can be further oxidized by cytochrome P450 monooxygenases to elymoclavine and subsequently to lysergic acid, the precursor for ergopeptines [4].
The following diagram illustrates the complete agroclavine biosynthetic pathway with key enzymes and intermediates:
Aspergillus nidulans has emerged as a preferred host for recombinant agroclavine production due to its native capacity for secondary metabolism, well-developed genetic tools, and absence of competing ergot alkaloid pathways [3] [6]. Key engineering strategies include:
For EasE functional expression—historically a major bottleneck—the inclusion of its N-terminal ER targeting signal has proven crucial for activity in heterologous hosts [9]. Additionally, overexpression of protein folding machinery (PDI, Ero1) significantly enhances functional expression of this challenging enzyme [9].
Saccharomyces cerevisiae also represents a viable host, particularly for the early pathway steps leading to chanoclavine-I [9]. Engineering approaches in yeast include:
High Performance Liquid Chromatography (HPLC) represents the standard method for agroclavine quantification in fermentation broths and cell-free reactions [3] [7].
Sample Preparation:
HPLC Conditions:
Quantification:
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive identification and confirmation of agroclavine identity in complex samples [3] [7].
LC-MS Conditions:
Characteristic Mass Spectra:
Method Validation:
Table 3: Troubleshooting Guide for Agroclavine Production
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low agroclavine titer in MCF | Insufficient precursor supply; Low enzyme expression; Product degradation | Supplement with tryptophan (2-5 g/L); Optimize promoter strength; Add protease inhibitors | Engineer precursor pathways; Use stronger promoters; Implement product export systems |
| Poor conversion in CFS | Enzyme instability; Cofactor depletion; Substrate inhibition | Add stabilizers (glycerol, BSA); Implement cofactor regeneration; Optimize substrate concentration | Use enzyme immobilization; Design cofactor recycling; Test substrate range |
| Toxicity to production host | Product accumulation; Intermediate toxicity | Implement product export; Use inducible expression; Two-phase fermentation | Engineer toxin efflux systems; Use regulated promoters; Add adsorbent resins |
| Inconsistent batch performance | Strain instability; Medium variability; Inoculum age | Use single-use stocks; Standardize medium; Control inoculum growth phase | Create master cell banks; Use defined media; Standardize inoculum protocol |
| Scale-up difficulties | Oxygen limitation; Shear stress; Nutrient gradients | Increase aeration; Use shear-resistant strains; Optimize bioreactor parameters | Use engineered strains; Implement fed-batch strategies; Model mixing efficiency |
Successful optimization of agroclavine production requires careful attention to metabolic balancing within the production host. Several key considerations include:
For the MCF-CFS combined system, particular attention should be paid to the pathway splitting point at EasE. The relative activities of the MCF and CFS sections must be balanced to prevent intermediate accumulation or bottleneck formation. This may require fine-tuning of gene expression in the MCF and enzyme ratios in the CFS through systematic optimization [3].
The development of efficient agroclavine production platforms has advanced significantly through innovative approaches that combine biological and chemical systems. The MCF-CFS combined system achieving 1209 mg/L agroclavine and the Sbio-Csyn hybrid system achieving >3 g/L for the direct precursor chanoclavine represent groundbreaking methodologies that overcome traditional limitations in complex alkaloid production [5] [3] [7]. These strategies demonstrate the power of pathway segmentation and environment optimization for different biosynthetic steps.
Future directions in agroclavine production optimization will likely focus on further integration of synthetic biology tools, including dynamic pathway regulation, CRISPR-mediated genome editing for precise metabolic engineering, and enzyme engineering to improve catalytic efficiency and substrate specificity. Additionally, continuous fermentation systems with product removal could alleviate end-product inhibition and further enhance productivity. As the pharmacological understanding of agroclavine and its derivatives advances [2], the development of robust, scalable production processes will be essential for enabling clinical applications and commercial development of these promising therapeutic compounds.
| Aspect | Details & Parameters |
|---|---|
| Core Principle | Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation for analyte extraction and clean-up [1] [2]. |
| Target Analyte | Agroclavine (an ergot alkaloid mycotoxin) [3]. |
| Sample Matrix | Liquorice roots and related products [3]. Complex botanical matrices. |
| Extraction Solvent | Acetonitrile [3]. |
| Key Modification | Use of acetate buffer instead of water during extraction to reduce formic acid concentration and improve impurity exclusion [3]. |
| d-SPE Clean-up Sorbents | 150 mg PSA, 150 mg Silica Gel, 600 mg C18, and 900 mg anhydrous MgSO₄ [3]. |
| Instrumental Analysis | UHPLC-MS/MS in a single 15-minute run, using electrospray ionization in both positive and negative modes [3]. |
| Method Performance | LOQ: 0.125-2.5 μg/kg. Recovery: 81.0-104.7%. Linearity: >0.992. Precision: Intraday <5.5%, Interday <8.9% RSD [3]. |
Agroclavine is an ergot alkaloid classified as a mycotoxin. The QuEChERS method provides an efficient framework for its extraction from complex botanical samples like liquorice, balancing high recovery with effective clean-up to minimize matrix interference during sensitive UHPLC-MS/MS analysis [3].
This step transfers agroclavine from the sample into the organic solvent phase.
This step removes various matrix interferences from the acetonitrile extract.
The workflow of this optimized protocol is summarized below.
For a method to be considered reliable, it must be validated. The following table outlines typical acceptance criteria for key parameters, based on the validation of the method used for agroclavine and other mycotoxins [3] [7].
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (R²) > 0.992 [3]. |
| Recovery | The percentage of the known amount of an analyte recovered during method. | 70-120%, with ideal range of 81.0-104.7% [3] [7]. |
| Precision | The closeness of agreement between independent test results. | Intraday RSD < 5.5%, Interday RSD < 8.9% [3]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | 0.125 - 2.5 μg/kg for mycotoxins in liquorice [3]. |
| Specificity | The ability to assess unequivocally the analyte in the presence of interfering components. | No interference in blank samples at the retention time of the analyte [7]. |
Agroclavine, an ergot alkaloid produced by various Claviceps fungal species, represents significant analytical challenges due to its potent biological activity and occurrence in complex matrices. This comprehensive protocol details the optimization and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for reliable detection and quantification of agroclavine in samples. The method demonstrates exceptional sensitivity with a limit of quantification (LOQ) of 0.125 μg/kg, with recovery rates ranging from 81.0-104.7%, ensuring precise and accurate measurements even at trace concentrations. Building on established mycotoxin analysis frameworks, this protocol provides researchers with a robust analytical workflow encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters. The efficiency of this approach enables high-throughput analysis with a rapid 15-minute run time, making it ideally suited for quality control laboratories, regulatory agencies, and research institutions engaged in food safety, pharmaceutical development, and agricultural product monitoring.
Ergot alkaloids, including agroclavine, constitute a class of indole-derived compounds produced by fungi of the Claviceps genus, which commonly infect cereal crops and medicinal plants. These compounds present significant analytical challenges due to their diverse chemical structures, wide concentration ranges in samples, and complex matrix effects. The development of robust analytical methods for agroclavine is particularly important given its potent pharmacological effects, including interactions with neurotransmitter receptors, which necessitate strict monitoring in agricultural and pharmaceutical products [1].
Recent advances in analytical instrumentation, particularly the coupling of UHPLC with tandem mass spectrometry, have revolutionized the detection of fungal metabolites in complex samples. UHPLC-MS/MS offers superior resolution and enhanced sensitivity compared to conventional HPLC, primarily through the use of columns packed with smaller particles (<2 μm) that operate at elevated pressures (up to 1000 bar) [2]. This technological advancement allows for more efficient separation of complex mixtures and more confident identification of target analytes, even at trace levels in challenging matrices.
The analysis of agroclavine in real-world samples presents several particular difficulties that must be addressed through careful method optimization:
The method described herein addresses these challenges through optimized sample preparation, efficient chromatographic separation, and selective mass spectrometric detection.
This validated UHPLC-MS/MS method enables the simultaneous determination of agroclavine alongside 14 other mycotoxins in complex matrices, with particular application to plant materials such as liquorice. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by UHPLC separation on a reversed-phase column and detection via triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode [1].
Table 1: Key Method Performance Characteristics for Agroclavine Analysis
| Parameter | Value | Condition |
|---|---|---|
| Limit of Quantification (LOQ) | 0.125 μg/kg | - |
| Limit of Detection (LOD) | Not specified | - |
| Linear Range | 0.25-625 μg/kg | R² > 0.992 |
| Recovery Rate | 81.0-104.7% | - |
| Intra-day Precision | < 5.5% RSD | - |
| Inter-day Precision | < 8.9% RSD | - |
| Analysis Time | 15 minutes | - |
The method's exceptional sensitivity allows for reliable detection of agroclavine at sub-μg/kg levels, which is crucial for monitoring compliance with regulatory limits in food and herbal products. The wide linear dynamic range spanning three orders of magnitude ensures accurate quantification across concentration levels that may be encountered in contaminated samples.
The UHPLC-MS/MS platform provides several distinct advantages over conventional analytical techniques for agroclavine determination:
The chromatographic separation represents a critical step in achieving accurate quantification of agroclavine, particularly when analyzing complex samples containing multiple ergot alkaloids and matrix interferents.
Table 2: Optimized UHPLC Conditions for Agroclavine Separation
| Parameter | Specification |
|---|---|
| Column Type | Reversed-phase C18 |
| Particle Size | < 2 μm |
| Column Dimensions | 2.1 × 100 mm |
| Column Temperature | 30-40°C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 2-10 μL |
| Gradient Program | Optimized linear gradient from 5% B to 95% B over 10-12 minutes |
The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape by suppressing silanol interactions. The carefully optimized gradient profile ensures adequate separation of agroclavine from other ergot alkaloids and matrix components, which is essential for accurate quantification [2].
Mass spectrometric detection was performed using a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode to provide maximum sensitivity and selectivity. The mass spectrometer parameters should be optimized using standard solutions of agroclavine to achieve optimal performance.
Table 3: Mass Spectrometry Parameters for Agroclavine Detection
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Nebulizer Gas | Nitrogen or compressed air |
| Drying Gas Flow | 10-12 L/min |
| Drying Temperature | 300-350°C |
| Nebulizer Pressure | 40-50 psi |
| Capillary Voltage | 3000-4000 V |
| MRM Transitions | 239.1 → 210.1 (quantifier) |
| 239.1 → 182.1 (qualifier) | |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
The use of two MRM transitions per compound provides the required identification points for confident confirmation according to EU Commission Decision 2002/657/EC. The ratio between qualifier and quantifier transitions serves as a reliable criterion for identity confirmation, with acceptable ranges established during validation [1].
Method specificity was demonstrated through the analysis of blank samples from multiple sources to confirm the absence of interfering peaks at the retention time of agroclavine. The combination of chromatographic retention time and the MRM transition ratio provides a high degree of confidence in compound identification. The retention time should be consistent within ±0.1 min across consecutive runs, and the MRM ion ratio should vary by less than ±20% compared to the average value determined from calibration standards [3].
The method exhibits excellent linearity across the calibration range of 0.25-625 μg/kg for agroclavine. Calibration curves are constructed using matrix-matched standards to compensate for potential matrix effects, with a weighting factor of 1/x² applied to ensure homoscedasticity across the concentration range. The correlation coefficient (R²) should exceed 0.992 for the method to be considered acceptable [1].
Method precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies at multiple concentration levels. The relative standard deviation (RSD) for intra-day precision was below 5.5%, while inter-day precision remained under 8.9% for all analytes, including agroclavine.
Accuracy was determined through recovery experiments by spiking blank matrix with known concentrations of agroclavine prior to extraction. The mean recovery rates ranging from 81.0-104.7% demonstrate excellent method accuracy and fall well within accepted guidelines for bioanalytical method validation [1].
The method provides exceptional sensitivity with a limit of quantification (LOQ) of 0.125 μg/kg for agroclavine, defined as the lowest concentration that can be quantified with acceptable precision (RSD < 20%) and accuracy (80-120%). The limit of detection (LOD), typically estimated as one-third of the LOQ, is sufficient to detect agroclavine at levels relevant for food and feed safety monitoring [1].
The validated method has been successfully applied to the analysis of 31 real-world liquorice samples collected from drugstores and hospitals, demonstrating its practical utility for quality control of herbal medicines. The survey revealed that 54.8% of samples contained detectable levels of various mycotoxins, though agroclavine was not among the most frequently detected compounds in this particular study [1]. This application highlights the method's suitability for routine monitoring programs aimed at ensuring the safety of botanical products.
While the specific method was developed for liquorice, the underlying approach can be readily adapted for the analysis of agroclavine in various agricultural commodities, particularly cereals and forage crops susceptible to Claviceps infection. The high throughput and robust performance of the method make it ideal for surveillance programs conducted by regulatory agencies and quality control laboratories in the food and feed industry [1].
The following workflow illustrates the complete sample preparation and analysis procedure:
Sample Homogenization:
Extraction:
Clean-up:
UHPLC-MS/MS Analysis:
Table 4: Common Issues and Solutions in Agroclavine Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor recovery | Incomplete extraction or degradation | Freshly prepare extraction solvents; ensure adequate shaking time; check pH of buffer solution |
| Peak tailing | Column degradation or silanol interactions | Replace UHPLC column; use mobile phase additives (0.1% formic acid); ensure proper column temperature |
| Signal suppression | Matrix effects | Dilute sample extract; improve clean-up procedure; use matrix-matched calibration |
| Retention time shift | Mobile phase composition change or column deterioration | Prepare fresh mobile phases daily; use retention time locking; recalibrate HPLC system |
| High background noise | Contaminated ion source or dirty sample | Clean ion source; use higher purity solvents; improve sample clean-up |
The UHPLC-MS/MS method described herein provides a robust, sensitive, and efficient approach for quantifying agroclavine in complex matrices. The optimized QuEChERS-based sample preparation effectively minimizes matrix interferents while maintaining high recovery of the target analyte. The rapid chromatographic separation (15 min total run time) enables high-throughput analysis, making this method suitable for routine monitoring applications in quality control laboratories.
The comprehensive validation data demonstrates that the method meets accepted criteria for specificity, sensitivity, accuracy, and precision, with an exceptional LOQ of 0.125 μg/kg that surpasses regulatory requirements for most matrices. The successful application to real-world samples confirms the method's practical utility for monitoring agroclavine in herbal medicines and agricultural products.
This protocol can be readily adapted to the analysis of agroclavine in various sample types beyond those specifically mentioned, including cereals, feeds, and biological fluids, with appropriate modification of the sample preparation procedure based on matrix characteristics.
The diagram below outlines the known enzymatic step in the biosynthesis of agroclavine in the fungus Claviceps purpurea [1].
The conversion of chanoclavine-I aldehyde to agroclavine is catalyzed by the enzyme EasG (agroclavine synthase) in the presence of reduced glutathione (GSH) and NADPH [1]. This is a critical branch point in the ergot alkaloid biosynthesis pathway.
While specific data for agroclavine is limited, the general methodology for optimizing a microbial fermentation process is well-established. The table below outlines a systematic approach, exemplified by a study on Bacillus amyloliquefaciens [2].
Table: Systematic Approach to Fermentation Optimization [2]
| Phase | Methodology | Purpose & Key Actions |
|---|---|---|
| 1. Initial Screening | Single-Factor Experiments | Identify impactful factors (carbon/nitrogen sources, inorganic salts, pH, temperature, agitation) [2]. |
| 2. Significant Factor Identification | Plackett-Burman (PB) Design | Statistically screen many factors to identify the most significant ones for further optimization [2]. |
| 3. Reaching Optimal Region | Steepest Ascent/Descent Test | Adjust levels of significant factors to approach the area of optimal response [2]. |
| 4. Final Model & Optimization | Box-Behnken Design (BBD) & Response Surface Methodology (RSM) | Model interaction between factors and pinpoint optimal condition levels [2]. |
This workflow can be visualized as a logical sequence of experimental steps:
Beyond medium composition, the broader regulatory network of the producing microorganism is crucial. Research on the TOR signaling pathway in the related fungus Aspergillus flavus shows that it is a master regulator of growth, stress response, and secondary metabolite biosynthesis (like aflatoxins) [3]. While not specific to Claviceps, this suggests that:
Before troubleshooting, it's crucial to understand key characteristics of your target protein that directly influence solubilization strategies.
| Property | Description | Implication for Solubilization |
|---|---|---|
| Protein Type | FAD-linked oxidoreductase [1] | Requires adequate FAD (Flavin Adenine Dinucleotide) cofactor for proper folding and stability [2] [3]. |
| Cofactor | Flavin Adenine Dinucleotide (FAD) [1] | Cofactor binding is critical for stability; deflavination (loss of FAD) can compromise solubility and activity [2]. |
| Post-Translational Modification | Glycosylated (as indicated by structural data) [4] | Glycosylation can significantly improve thermal stability and FAD binding affinity, aiding solubility [2]. |
Here is a systematic approach to diagnose and resolve common solubility issues, presented in a FAQ format.
FAQ 1: My recombinant EasE is mostly in inclusion bodies. What can I do?
FAQ 2: How can I improve the stability and solubility of purified EasE in solution?
FAQ 3: My EasE precipitates after purification. How can I recover it?
The following diagram outlines a logical, step-by-step workflow to tackle EasE solubilization, from expression to obtaining a stable protein.
Protocol 1: Utilizing SEP-Tags for Enhanced Solubility [5]
Protocol 2: Buffer Optimization Screen [6]
| Factor to Control | Recommended Practice | Rationale & Additional Context |
|---|---|---|
| Temperature [1] | Store samples and standards at -20 °C or lower. | Low temperatures slow down the kinetic rate of the epimerization reaction [1]. |
| Solvents [1] | Use non-protic (non-hydroxylic) solvents. | Protic solvents (like water and methanol) facilitate epimerization; the extent can vary with solvent characteristics [1]. |
| Light Exposure [1] | Use amber glass vials or wrap samples in aluminum foil. | Light is a known factor that can drive the epimerization process [1]. |
| pH Control [1] | Control and optimize the pH of solutions. | The pH of the solution is a known variable that influences the epimerization reaction [1]. |
The "-ine" (R-configuration at C8) and "-inine" (S-configuration) forms of ergot alkaloids are biologically active, but the "-ine" forms are generally considered more toxicologically relevant [1]. This interconversion can occur during sample storage, extraction, and analysis, leading to inaccurate quantification if not properly managed [1].
The following diagram illustrates the relationship between the major influencing factors and the epimerization process:
Based on current best practices, here is a suggested workflow for analyzing agroclavine:
Sample Preparation:
Instrumental Analysis:
Quantification:
Q1: What is the typical yield I can expect from producing agroclavine in yeast?
Q2: My agroclavine yield is low. What are the known bottleneck steps in its biosynthesis?
Q3: Are there specific storage conditions recommended for fungal cultures that produce agroclavine?
The following table summarizes key quantitative data from recent studies on agroclavine production and storage:
| Parameter | Value | Context / Conditions | Source / Organism |
|---|---|---|---|
| Max Reported Yield | 152.8 mg/L | Fed-batch fermentation with engineered S. cerevisiae | [1] |
| Yield Improvement | 241-fold | Compared to initial strain; flask fermentation | [1] |
| Storage Temperature | -70°C | For stable preservation of Claviceps sp. culture | [2] |
| Cryoprotectant | 7% Glycerol | Added to growth medium T25 for culture storage | [2] |
| Key Optimization | 59.9% acceleration | By relocalizing DmaW enzyme from peroxisome to ER | [1] |
| NADPH Overexpression | 27.4% yield increase | Achieved by overexpressing the POS5 gene in yeast | [1] |
Experimental Protocol: Storage of Agroclavine-Producing Fungal Cultures Based on the method described by Boichenko et al. (2003) [2]:
The diagram below illustrates the core workflow for the microbial production and subsequent storage of agroclavine, integrating the key optimization strategies from recent research.
Matrix interference is a significant challenge when detecting specific compounds like agroclavine in complex samples such as edible and medicinal plants [1]. The following table summarizes the primary technical approaches.
| Strategy | Description | Key Benefit |
|---|---|---|
| Enhanced Sample Cleanup | Combining QuEChERS extraction with liquid-liquid extraction purification [1]. | Effectively removes co-extracted impurities, reducing matrix effect. |
| Advanced Sorbent Materials | Using carbon-based nanomaterials (e.g., graphene oxide) as SPE adsorbents [2]. | High surface area offers superior cleanup for trace-level analysis. |
| Mathematical Correction | Applying single-point standard addition to calibrate [3]. | Corrects for matrix effects without complex sample preparation. |
Here are answers to frequently asked questions that users might encounter.
Q1: My recovery rates for agroclavine are low. What could be the cause?
Q2: How can I improve the sensitivity of my method for trace-level detection?
Q3: My method works for standard solutions but not for real samples. How can I validate it?
This protocol is adapted from methods successfully used for multi-mycotoxin analysis in plants like coix seed and licorice root [1].
The following workflow diagram illustrates the key steps and decision points in this protocol.
Before applying any new or modified method to real samples, a validation is essential [4] [5]. The following parameters should be checked:
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use, ensuring that the results it generates are reliable, consistent, and accurate [1] [2] [3]. This is a foundational requirement in pharmaceutical development and other regulated research fields.
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the standard validation parameters and their definitions [1] [4] [3]. The following table summarizes these core parameters.
| Validation Parameter | Definition | Typical Methodology & Acceptance Criteria |
|---|---|---|
| Accuracy [3] | Closeness of test results to the true value [2] | Spiking known analyte amounts into sample matrix (e.g., placebo). Report % recovery (e.g., 98-102% for assay) [4] [5]. |
| Precision [3] | Degree of agreement among individual test results [3] | Repeatability: Minimum 6 determinations at 100% test concentration; %RSD < 2% typical [5]. Intermediate Precision: Different days, analysts, equipment; should yield comparable results [2]. | | Specificity [3] | Ability to measure analyte unequivocally amid expected components [2] | Analyze blank, placebo, and spiked samples. Confirm no peak interference. Use diode array detector (DAD) or mass spectrometry (MS) for peak purity [4] [5]. | | Linearity [3] | Ability to obtain results directly proportional to analyte concentration [6] | Minimum 5 concentration levels across specified range. Calculate regression line; correlation coefficient R² ≥ 0.99 generally acceptable [5]. | | Range [3] | Interval between upper and lower analyte levels demonstrated with precision, accuracy, and linearity [6] | Derived from linearity studies (e.g., 80-120% of target concentration for assay) [5]. | | LOD & LOQ [3] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy/precision [2] | Signal-to-noise ratio: LOD = 3:1, LOQ = 10:1. Alternatively, based on standard deviation of response and slope [5]. | | Robustness [3] | Capacity to remain unaffected by small, deliberate method parameter variations [3] | Deliberate changes in conditions (e.g., column temp ±5°C, mobile phase pH, flow rate). Ensure results remain within acceptance criteria [5]. |
The process of validating a method, such as an HPLC one for agroclavine, should be structured and follow a pre-defined protocol. The workflow below outlines the key stages.
Workflow Stages Explained:
Even well-designed methods can encounter problems. Here are common HPLC challenges and how to address them.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Poor Peak Resolution [5] | Inappropriate column chemistry, mobile phase pH, or gradient | Adjust organic solvent ratio, pH, or gradient profile. Consider switching to a column with different selectivity (e.g., C8 vs. C18). |
| High %RSD in Precision [5] | Inconsistent injection volume, pipetting errors, air bubbles in system, or column degradation | Check autosampler syringe for leaks, ensure proper pipetting technique, degas mobile phases, and condition or replace the column. |
| Peak Tailing | Secondary interactions with column, void at column inlet | Use a guard column, ensure mobile phase pH is appropriate to suppress silanol interactions, or consider a column with higher purity silica. |
| Retention Time Shifts [5] | Column aging, fluctuations in mobile phase composition, temperature, or flow rate | Condition the column consistently, prepare mobile phases accurately, and ensure the column oven and pump are functioning correctly. |
Q1: What is the difference between method validation and verification?
Q2: When should a method be revalidated? Revalidation is necessary when there are major changes that could impact the method's performance, such as [1]:
Q3: How is specificity demonstrated for a stability-indicating method? Specificity is critically assessed by analyzing forced degradation samples (e.g., exposed to heat, light, acid, base, oxidation). The method must be able to separate and accurately quantify the main analyte (agroclavine) from its degradation products and any other potential interferents in the sample matrix [4].
Q4: What documentation is critical for regulatory submissions? A complete data package includes the Validation Protocol (plan), Raw Data (chromatograms, calculations), and a final Validation Report summarizing all results against acceptance criteria [5].
Agroclavine is an ergot alkaloid produced by fungi such as Claviceps sp. Low yields in a bioreactor can stem from contamination, suboptimal process parameters, or issues with the biological source itself [1] [2] [3].
The workflow below outlines a systematic approach to diagnose and resolve low yield problems.
Contamination is a primary cause of process failure. Early detection is critical to minimize losses [1].
| Source | Troubleshooting Action |
|---|---|
| Inoculum | Check the seed train for contamination. Use a secure, aseptic inoculation technique. |
| Sterilization | Verify autoclave temperature with test phials. Ensure proper steam penetration; avoid tight packing. For spores, disassemble and re-autoclave vessel. |
| Vessel Assembly | Inspect and replace damaged or worn O-rings (replace every 10-20 cycles). Check bottle seals and feed lines for damage. |
| Exit Gas Filter | Ensure the filter is not wet, which can allow microbial grow-through. Use an efficient gas cooler. |
The quality of the biological material is fundamental to productivity.
Suboptimal conditions can severely limit yield, even in an uncontaminated system.
Hardware failures can create an environment that is incompatible with cell growth or product synthesis [1].
What is the typical agroclavine yield I should aim for? A study using the mutant Claviceps sp. strain c106 reported yields of 1.5 to 2 grams per liter in a complex medium after 15-16 days of cultivation. This can serve as a benchmark, but optimal yields are highly strain-dependent [3].
How can I prevent contamination from my bioreactor's air filter? Ensure your exit gas filter remains dry. Use an efficient gas condenser/cooler on the exhaust line to prevent moisture from saturating the filter. Also, avoid exceeding air flow rates above 1.5 Vessel Volumes per Minute (VVM) to minimize droplet entrainment [1].
What are the main types of bioreactors used for cell culture? Common bioreactors include Stirred-Tank (most common, good mixing), Airlift (low shear, no moving parts), Bubble Column (simple design), and Packed Bed reactors (for immobilized cells). The choice depends on the organism's sensitivity and process requirements [4].
The information available from the search is a solid foundation, but you may find these areas need further development:
Here is a summary of common issues and their solutions, compiled from recent research.
| Issue | Possible Cause | Suggested Solution | Key Experimental Support |
|---|---|---|---|
| Low Agroclavine Yield | Insufficient NADPH supply for NADPH-dependent enzymes (e.g., EasA, EasD/EasG). | Overexpress POS5 (NADH kinase) to convert NADH to NADPH. [1] Enhance the Pentose Phosphate Pathway (oxPPP) by overexpressing G6PDH and 6PGDH. [2] [3] | Overexpression of POS5 in S. cerevisiae increased agroclavine yield by 27.4%. [1] |
| Low Cofactor Regeneration Enzyme Activity | Poor soluble expression or low stability of the NADPH-regenerating enzyme (e.g., ADH). | Use computational design (PROSS algorithm) to engineer enzymes for higher soluble expression and stability. [4] | Engineered CbADH showed a 16-fold increase in activity (46.3 U/mL) and improved thermal stability. [4] |
| Inefficient Metabolic Flux | Carbon flow not directed toward NADPH-generating pathways. | Delete pgi (glucose-6-phosphate isomerase) to force flux through the NADPH-producing oxPPP. [2] [5] Implement a synthetic Entner-Doudoroff (ED) pathway for a 25-fold higher NADPH regeneration rate. [5] | A 25-fold increase in NADPH regeneration was achieved in E. coli with a synthetic ED pathway, boosting terpenoid titers. [5] |
| Suboptimal Pathway Compartmentalization | Inefficient substrate channeling and cofactor utilization between pathway enzymes. | Use a modular compartmentalization strategy. Anchor the downstream agroclavine synthesis module to the Endoplasmic Reticulum (ER). Re-localize upstream enzymes (e.g., DmaW) from peroxisomes to the ER. [1] | ER compartmentalization of the downstream module enhanced pathway efficiency by 2.06-fold. Re-localizing DmaW accelerated production by 59.9%. [1] |
| High By-product Formation & Redox Imbalance | Competition for carbon precursors and reducing power (NADH/NADPH). | Introduce a heterologous NADH kinase (Pos5P) to convert excess NADH to NADPH, reducing NADH-dependent by-products like lactate. [6] | In a B. subtilis MK-7 study, pos5P expression reduced lactate by 9.15% and improved product yield, demonstrating improved carbon conversion. [6] |
This protocol is based on the method used to increase agroclavine yield in Saccharomyces cerevisiae [1].
1. Principle The goal is to enhance the intracellular pool of NADPH by overexpressing the mitochondrial NADH kinase, Pos5. This enzyme phosphorylates NADH to generate NADPH, using ATP as a phosphate donor. This is particularly effective in shifting the redox balance toward anabolism.
2. Materials
3. Procedure 3.1. Strain Transformation
3.2. Flask Fermentation
3.3. Agroclavine Quantification
4. Expected Outcome Following this protocol in a flask fermentation setup should result in a significant improvement in the final agroclavine titer. The original study reported a 27.4% increase in yield after POS5 overexpression [1].
The following diagram illustrates the core strategy of coupling an NADPH-dependent biosynthesis pathway with engineered regeneration systems, integrating multiple solutions from the troubleshooting guide.
To minimize contamination, start with optimized and controlled cultivation conditions. The key parameters for the Claviceps sp. strain c106 are summarized below.
Table 1: Key Parameters for Agroclavine Production by Claviceps sp. c106 [1]
| Parameter | Optimal Condition |
|---|---|
| Production Medium | Complex medium T25 (containing sucrose, citric acid, and yeast extract) |
| Maximum Agroclavine Yield | 1.5–2 g/L |
| Time to Maximum Yield | Days 15–16 of cultivation |
| Purity of Agroclavine Fraction | 90–95% |
| Long-Term Storage | -70°C in T25 medium supplemented with 7% glycerol |
Environmental factors are critical for fungal growth and mycotoxin production. While specific data for Claviceps in controlled bioreactors is limited, general principles from mycotoxin-producing fungi highlight the importance of controlling temperature, water activity (aw), and humidity [2].
Bacterial contamination is a common challenge. The Cabin-Sequestering (CS) method is a handy technique for purifying fungal cultures on solid media without relying solely on antibiotics [3].
Workflow: Cabin-Sequestering (CS) Method
The diagram below illustrates the CS method procedure for removing bacterial contamination from fungal cultures [3]:
Protocol: Step-by-Step Guide [3]
Nature offers elegant solutions to contamination. A 2025 study on fungus-farming termites reveals sophisticated strategies to protect their fungal gardens from a parasitic weed fungus, Pseudoxylaria [4].
This suggests a biomimetic strategy for your research: exploring the use of specific, microbe-treated materials to coat or isolate contaminated areas in a culture, rather than just physical removal.
Based on this information, here are some potential FAQs you could develop:
| Alkaloid | Type | Test System | Key Cytotoxicity Findings | Experimental Measure |
|---|---|---|---|---|
| Agroclavine [1] [2] [3] | Clavine | NCI tumor cell lines; Rat models (in vivo) | Shows cytotoxicity; Enhances Natural Killer (NK) cell activity and prolongs survival in tumor-bearing mice in vivo. Not involved in classical drug resistance pathways. | IC₅₀ values in tumor cell screens; NK cell activity assays; survival time in mice. |
| 1-Propylagroclavine Tartrate (1-PAT) [1] | Clavine (Semisynthetic) | NCI tumor cell lines | Strongest cytotoxicity among the six alkaloids tested (agroclavine, ergosterol, ergocornin E, ergotamine, dihydroergocristine, 1-PAT). | IC₅₀ values. |
| Ergocristine [4] | Ergopeptine | Human Primary Cells (Renal proximal tubule epithelial cells - RPTEC) | Most cytotoxic among the six main ergot alkaloids, inducing apoptosis starting at 1 μM. Shows significant accumulation in cells. | Apoptosis (Caspase-3 activation, DNA condensation/fragmentation); Necrosis (LDH-release). |
| Ergometrine (Ergonovine) [4] | Lysergic Acid Amide | Human Primary Cells (RPTEC, Normal Human Astrocytes) | No cytotoxic effects observed. No uptake or accumulation in cells. | Apoptosis and Necrosis assays. |
| Ergotamine, Ergocornine, Ergotamine, Ergo-cryptine [4] | Ergopeptine | Human Primary Cells (RPTEC, Normal Human Astrocytes) | Show a range of cytotoxic potencies, less than ergocristine but more than ergometrine. Induce apoptosis and necrosis. | Apoptosis and Necrosis assays. |
To interpret the data accurately, understanding the key methodologies used in these studies is essential.
The experimental data reveals several broader patterns that are crucial for research and development.
The following diagram summarizes the key mechanistic pathways and cellular effects of different ergot alkaloids based on the research data.
For researchers in drug development, the data suggests several promising avenues:
| Feature | Agroclavine to Elymoclavine | Elymoclavine to Lysergic Acid |
|---|---|---|
| Oxidation Type | Hydroxylation [1] | Further oxidation & spontaneous isomerization [1] |
| Chemical Change | Conversion of a methyl group (-CH₃) to a hydroxymethyl group (-CH₂OH) [2] [3] | Oxidation of the hydroxymethyl group to a carboxyl group (-COOH) and double-bond shift from Δ8,9 to Δ9,10 [4] [1] |
| Primary Enzyme | Clavine Oxidase A (CloA), a cytochrome P450 [1] | Clavine Oxidase A (CloA), a cytochrome P450 [1] |
| Cofactors Required | Oxygen (O₂) and NADPH [1] | Oxygen (O₂) and NADPH [1] |
| Enzyme Variability | Catalyzed by most (if not all) characterized CloA orthologs [1] | Catalyzed only by specific CloA orthologs (e.g., from Epichloë sp. Lp1); others only produce elymoclavine [1] |
| Key Regulatory Element | F-G loop region in CloA for substrate positioning [1] | F-G loop region in CloA for directing the second oxidation step [1] |
The relationship between these compounds and the key enzymatic step can be visualized in the context of the broader biosynthetic pathway leading to lysergic acid.
To investigate this oxidative transformation in a lab setting, researchers often use heterologous expression systems to produce and study the CloA enzyme. Below is a generalized workflow, synthesized from recent methodologies [1].
Step 1: Gene Synthesis and Cloning
Step 2: Yeast Transformation
Step 3: Protein Expression
Step 4: Whole-Cell Biocatalysis
Step 5: Product Analysis
The oxidative transformation of clavine alkaloids is not just a biochemical curiosity; it is directly relevant to drug development.
The table below summarizes the key toxicological differences between agroclavine and common lysergic acid derivatives.
| Compound | Chemical Class | Vasoconstrictive Activity | Uterotonic Activity | Key Toxicological Notes |
|---|---|---|---|---|
| Agroclavine [1] | Clavine alkaloid | Information not prominent in searched sources; often a biosynthetic intermediate | Information not prominent in searched sources | Precursor in ergot alkaloid biosynthesis; toxicological profile of its own is less characterized than lysergic acid derivatives [1]. |
| Ergotamine [2] [3] | Lysergic acid derivative (Ergopeptine) | Very strong [3] | Strong [3] | Predominant toxic agent in ergot poisoning; strong vasoconstriction leads to gangrene (St. Anthony's Fire) [2] [3]. |
| Lysergic Acid [2] [3] | Lysergic acid derivative | None or much lower [2] [3] | Information not specified in searched sources | End product of microbial degradation; significantly reduced toxicity compared to ergopeptines [2]. |
| Lysergic Acid Amides (e.g., Ergometrine) [3] | Lysergic acid derivative | Moderate [3] | Very strong [3] | Primary risk is potent uterine contraction, used medically for this purpose [3] [4]. |
Supporting data for the comparisons above come from defined experimental models.
The diagram below outlines a generalized experimental workflow for evaluating and comparing the toxicity of ergot alkaloids, integrating the protocols described above.
The differential toxicity of these compounds has direct implications for drug development and safety.
One supplier offering agroclavine as an analytical standard is BioCrick [1]. The table below summarizes the key specifications provided by the manufacturer.
| Property | Specification |
|---|---|
| Product Name | Agroclavine [1] |
| CAS Number | 548-42-5 [1] |
| Formula | C₁₆H₁₈N₂ [1] |
| Molecular Weight | 238.33 g/mol [1] |
| Physical Form | Powder [1] |
| Storage Recommendation | Desiccate at -20°C [1] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone, etc. [1] |
| Chemical Structure (SMILES) | Provided [1] |
When selecting a standard, it is crucial to understand the quality grades of reference materials. The hierarchy, from highest to lowest rigor, is generally as follows [2]:
While the search results do not provide a specific experimental protocol for agroclavine, established methods for ergot alkaloid analysis are well-documented. The general workflow is visualized below, and the predominant analytical techniques are [3]:
Key considerations for analysis:
To create a comprehensive comparison guide, I suggest you structure your evaluation of different suppliers around the following key parameters:
| Evaluation Criteria | Key Questions for Comparison |
|---|---|
| Quality Grade | Is the material a CRM, RM, or an Analytical Standard? Is the producer ISO 17034 accredited? |
| Certificate of Analysis | Does the CoA provide a certified purity value and its measurement uncertainty? Does it confirm identity (e.g., via NMR, MS) and establish metrological traceability? |
| Stability & Handling | Are specific storage conditions and an expiration date clearly stated? |
| Manufacturer's Data | Does the supplier provide HPLC/LC-MS chromatograms to demonstrate purity and the absence of impurities? |
| Method | Principle / Context | Key Characteristics / Experimental Notes |
|---|---|---|
| UHPLC-MS/MS [1] | Simultaneous determination of agroclavine and 14 other mycotoxins in liquorice. [1] | Uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation; considered a modern, robust protocol for complex matrices. [1] |
| Colorimetric Determination [2] | Historical method for agroclavine analysis; specific principle not detailed in available abstract. [2] | Involved measuring partition coefficients; considered a foundational, though likely less specific, technique. [2] |
For researchers aiming to develop a quantification method, here are more detailed protocols based on the search results.
Optimized QuEChERS with UHPLC-MS/MS: This method was developed for the simultaneous analysis of 15 mycotoxins, including agroclavine, in a complex plant matrix (liquorice). The "QuEChERS" method is a standard sample preparation technique that involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering compounds. The purified extract is then separated and analyzed using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides high sensitivity and specificity [1].
Countercurrent Distribution & Colorimetry: An earlier study used the countercurrent distribution method for the analysis of agroclavine. This technique separates compounds based on their differential solubility in two immiscible liquids. The abstract specifically mentions its use for determining the partition coefficient of agroclavine and its subsequent colorimetric determination, where the concentration is measured based on the intensity of color produced in a chemical reaction [2].
For a researcher developing and validating a new method from scratch, the process would logically follow the workflow below.
It is important to note that while the mentioned methods detect agroclavine, the search results do not provide fully detailed validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for a standalone agroclavine quantification method. The UHPLC-MS/MS method was validated for 15 compounds simultaneously, but its specific performance for agroclavine alone is not broken down [1].
Agroclavine is a natural ergot alkaloid of the clavine subclass, characterized by its 6,8-dimethylergoline structure and produced by various Claviceps fungi species [1] [2]. This compound has garnered significant research interest due to its complex pharmacological profile and potential therapeutic applications, particularly in oncology and immunology. Agroclavine functions as a D1 dopamine receptor and α1-adrenergic receptor agonist, enabling it to modulate important neurological and cardiovascular pathways [3]. Understanding the differential expression of agroclavine's biological activity across experimental models is crucial for drug development professionals seeking to translate preliminary findings into clinically relevant applications.
The comparative analysis of agroclavine's performance in in vitro versus in vivo systems reveals fundamental insights about its mechanism of action, potential therapeutic effects, and limitations that may not be apparent in isolated experimental approaches. While in vitro models provide controlled environments for elucidating direct cellular responses and receptor interactions, in vivo models capture the complex physiological context including metabolism, tissue distribution, and neuroendocrine interactions that significantly influence agroclavine's net biological effects [4] [5] [6]. This guide objectively examines the experimental evidence from both approaches to support research decisions in preclinical development.
Table 1: Fundamental Characteristics of Agroclavine
| Property | Description |
|---|---|
| Chemical Classification | Clavine-type ergot alkaloid [4] [2] |
| IUPAC Name | (6aR,10aR)-7,9-Dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinoline [2] |
| Molecular Formula | C₁₆H₁₈N₂ [2] [3] |
| Molecular Weight | 238.33 g/mol [3] |
| CAS Registry Number | 548-42-5 [3] |
| Primary Molecular Targets | D1 dopamine receptor, α1-adrenergic receptor agonist [4] [3] |
| Structural Features | Ergoline nucleus with double bond between positions 8-9, methyl groups at positions 6 and 8 [2] [3] |
Agroclavine possesses the fundamental ergoline nucleus common to ergot alkaloids, which confers structural similarity to biogenic amines including dopamine, serotonin, and adrenaline [6]. This structural relationship underpins agroclavine's ability to interact with multiple monoamine neurotransmitter receptors though with varying affinities and specificities across different biological systems [7]. The clavine subclass distinction reflects specific modifications to the ergoline structure that differentiate agroclavine from more complex ergopeptines like ergotamine and ergovaline [6].
The physicochemical properties of agroclavine include moderate lipophilicity (LogP ≈ 3.0), which influences its cellular permeability and distribution characteristics [3]. These molecular attributes contribute to agroclavine's biological activity profile and must be considered when comparing its performance across experimental models. The compound's stability and solubility vary depending on the solvent system, with DMSO commonly used for stock solutions in vitro, while various formulation approaches are employed for in vivo administration [3].
Table 2: Summary of Agroclavine Effects in In Vitro Models
| Experimental System | Concentrations Tested | Key Findings | Reference |
|---|---|---|---|
| Various cancer cell lines (NCI panel) | Not specified | 1-Propylagroclavine tartrate (derivative) showed strongest cytotoxicity; No correlation with classical resistance mechanisms | [5] |
| Immune cell assays | Not specified | Enhanced NK cell activity; Increased IL-2 and IFN-γ production | [4] |
| Receptor binding studies | Not specified | D1 dopamine and α1-adrenergic receptor agonism | [4] [3] |
| Bacterial systems | Not specified | Demonstrated anti-bacterial effects | [3] |
In vitro studies have revealed that agroclavine exhibits direct cytotoxic effects against various cancer cell lines, with structure-activity relationship studies demonstrating that synthetic derivatives like 1-propylagroclavine tartrate (1-PAT) display enhanced potency [5]. Notably, the cytotoxicity mechanisms of agroclavine and its derivatives appear to bypass classical drug resistance pathways, as evidenced by the lack of correlation with well-established determinants of resistance such as P-glycoprotein expression, proliferative activity, or oncogene mutations [5]. This unique property suggests potential applications for agroclavine-derived compounds in treating otherwise drug-resistant malignancies.
Immunomodulatory studies in cell culture systems demonstrate that agroclavine can significantly enhance natural killer (NK) cell activity and increase production of key immunoregulatory cytokines including interleukin-2 and interferon-gamma [4]. These findings indicate that agroclavine can directly modulate immune function beyond its cytotoxic effects, potentially contributing to its observed antitumor properties. The receptor profiling studies confirm that agroclavine's activity at dopaminergic and adrenergic receptors [3] may indirectly influence immune responses through neuroimmunological mechanisms, though the exact pathways remain to be fully elucidated.
Table 3: Summary of Agroclavine Effects in In Vivo Models
| Experimental System | Dosage & Administration | Key Findings | Reference |
|---|---|---|---|
| Wistar-Kyoto rats (normal conditions) | 0.05 or 0.5 mg/kg intraperitoneal | Increased NK cell activity; Slight increase in CKMB; No effect on ALT | [4] |
| Wistar-Kyoto rats (stress conditions) | 0.5 mg/kg intraperitoneal | Diminished NK cell activity; Significant increases in ALT and CKMB | [4] |
| Tumor-bearing mice | Not specified | Prolonged survival time | [4] |
| Physiological measurements | Not specified | Cardiovascular effects similar to other ergot alkaloids | [6] |
In vivo studies demonstrate that the biological effects of agroclavine are significantly influenced by physiological context. Under normal conditions, agroclavine administration at 0.5 mg/kg enhanced NK cell activity with only minor effects on cardiac and hepatic biomarkers (slight increase in creatine kinase MB with no effect on alanine aminotransferase) [4]. These findings corroborate the immunomodulatory potential observed in vitro and confirm that these effects can be reproduced in whole-organism models. Additionally, agroclavine has demonstrated survival benefits in tumor-bearing mouse models, supporting its potential therapeutic relevance in oncology [4].
However, under stress conditions (4-hour restraint with immersion in 23°C water), the same dosage of agroclavine that was beneficial in normal conditions produced markedly different outcomes: diminished NK cell activity and significant increases in both ALT and CKMB, indicating potential hepatic and cardiac stress [4]. This dramatic reversal of effects highlights the critical importance of physiological context in determining agroclavine's net biological activity. The compound also exhibits cardiovascular effects consistent with other ergot alkaloids, including potential vasoconstrictive properties that may contribute to its tissue-specific toxicity under certain conditions [6].
Cytotoxicity Assays: Researchers typically evaluate agroclavine's cytotoxic effects using standard cell viability assays (e.g., MTT, XTT) across panels of cancer cell lines, such as those available through the National Cancer Institute's screening program [5]. The protocol involves seeding cells at appropriate densities, treating with serial dilutions of agroclavine or its derivatives (typically dissolved in DMSO with final concentrations not exceeding 0.1%), and incubating for 48-72 hours before assessing viability. To examine resistance mechanisms, researchers often compare IC₅₀ values across cell lines with characterized expression of drug transporters (P-glycoprotein), oncogenes (EGFR, RAS), and tumor suppressor genes (TP53) [5].
Immunomodulatory Assays: For evaluating effects on immune function, researchers isolate peripheral blood mononuclear cells or specific immune cell populations from animal or human sources [4]. NK cell activity is typically measured using chromium-release assays or flow cytometry-based killing assays against target cells (e.g., K562 cells). Cytokine production (IL-2, IFN-γ) is quantified using ELISA or multiplex bead arrays after stimulation with agroclavine. Receptor-specific effects can be further characterized using selective antagonists for dopamine and adrenergic receptors to confirm mechanism of action [4] [7].
Animal Models and Dosing: In vivo studies commonly employ rat models (e.g., Wistar-Kyoto strain) or mouse models for both immunology and oncology research [4]. Agroclavine is typically administered via intraperitoneal injection with doses ranging from 0.05 mg/kg to 0.5 mg/kg, based on efficacy and toxicity studies [4]. For stress condition models, researchers often apply restraint stress (4-hour duration) combined with immersion in moderate temperature water (23°C) to simulate physiological stress that might mimic clinical conditions such as malignant diseases [4].
Endpoint Assessments: Key measurements include NK cell activity from isolated splenocytes, plasma enzyme markers for tissue damage (ALT for hepatic function, CKMB for cardiac function), and histopathological examination of relevant tissues [4]. In tumor models, researchers monitor tumor volume and survival time as primary endpoints [4]. For cardiovascular assessments, blood pressure and heart rate measurements are conducted using non-invasive tail-cuff systems or telemetric implants, following established protocols for ergot alkaloid characterization [6].
The differential activity of agroclavine across model systems presents both opportunities and challenges for drug development. The consistent enhancement of NK cell activity observed in both in vitro and in vivo models (under normal conditions) supports potential applications in cancer immunotherapy, particularly for harnessing innate immune responses against malignancies [4]. Similarly, the resistance-bypassing cytotoxicity observed in vitro against various cancer cell lines suggests potential for developing agroclavine derivatives as novel chemotherapeutic agents for treatment-resistant cancers [5].
The context-dependent effects of agroclavine, particularly the reversal of immunoenhancement under stress conditions, highlight the importance of considering patient physiological status in therapeutic development [4]. This suggests potential for personalized medicine approaches where agroclavine-based therapies might be reserved for patients with specific physiological profiles. The receptor agonist properties of agroclavine at dopaminergic and adrenergic systems also suggest potential neurological applications, though these remain less explored in the current literature [7].
Metabolic and Distribution Factors: In vitro models cannot recapitulate the pharmacokinetic profiles and metabolic transformations that agroclavine undergoes in whole organisms, which may significantly influence its net biological activity [6]. The detection of specific ergot alkaloid metabolites in organs like liver and kidney, but not in brain regions beyond the brainstem, highlights the tissue-specific distribution that in vitro systems cannot model [6].
Neuroendocrine Interactions: The stress-dependent reversal of agroclavine's effects on NK activity and hepatotoxicity demonstrates the critical influence of neuroendocrine pathways on drug responses that are absent in isolated cell systems [4]. This limitation of in vitro models necessitates careful interpretation of findings before clinical translation.
Species-Specific Differences: Variations in receptor expression, metabolic pathways, and immune system organization between humans and rodent models introduce uncertainty when extrapolating findings from current in vivo studies to human applications [4] [6]. The use of humanized mouse models or complementary in vitro studies with human cells may help address this limitation.
The comparative analysis of agroclavine's biological activity reveals fundamental differences between in vitro and in vivo model systems that must be considered in research and development planning. While in vitro models demonstrate direct cytotoxic and immunomodulatory effects with potential therapeutic applications, in vivo studies highlight the critical importance of physiological context in determining net biological outcomes. The stress-dependent reversal of agroclavine's effects particularly underscores the limitations of isolated model systems and the necessity of complementary approaches in preclinical evaluation.